Desmethyl rizatriptan
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162604 | |
| Record name | Desmethyl rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144034-84-4 | |
| Record name | Desmethyl rizatriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyl rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RIZATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Structural Elucidation of Desmethyl Rizatriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl rizatriptan, the primary N-demethylated metabolite of the anti-migraine drug rizatriptan, is a critical compound for impurity profiling and metabolic studies in drug development. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and the analytical methods employed for its structural elucidation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the laboratory synthesis and characterization of this key compound.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine.[1] During its metabolism, and as a potential impurity in its bulk synthesis, the N-demethylated analogue, this compound (N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine), is formed.[1] The synthesis and characterization of this compound are essential for reference standard qualification, impurity tracking in manufacturing, and for conducting non-clinical safety assessments. This document outlines a detailed methodology for the laboratory-scale synthesis of this compound via the demethylation of rizatriptan and provides a thorough guide to its structural confirmation using modern analytical techniques.
Synthesis of this compound
The most direct synthetic route to this compound is the N-demethylation of the parent drug, rizatriptan. Various reagents can be employed for the demethylation of tertiary amines; a common and effective method involves the use of a chloroformate reagent followed by hydrolysis.
Synthetic Pathway
The synthesis proceeds in two main steps:
-
Carbamate Formation: Rizatriptan is reacted with a suitable chloroformate, such as vinyl chloroformate, to form an intermediate carbamate.
-
Hydrolysis: The carbamate is then hydrolyzed under acidic conditions to yield the secondary amine, this compound.
Caption: Synthetic pathway for this compound from Rizatriptan.
Experimental Protocol
Materials:
-
Rizatriptan (free base)
-
Vinyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA)
Procedure:
Step 1: Carbamate Formation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Rizatriptan (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add vinyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate carbamate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude carbamate from the previous step in methanol.
-
Add a solution of hydrochloric acid in methanol (e.g., 2M HCl in MeOH).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify to a pH of ~10 with a suitable base (e.g., 1M NaOH).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude this compound.
Purification: The crude product can be purified by silica gel column chromatography using a mobile phase gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent tailing (e.g., DCM:MeOH:TEA = 95:4.5:0.5).
Structural Elucidation
The structure of the synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Analytical Data
The following tables summarize the expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₅ |
| Molecular Weight | 255.32 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[2] |
| CAS Number | 144034-84-4[2] |
Table 2: Representative ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Indole N-H |
| ~8.05 | s | 1H | Triazole C-H |
| ~7.95 | s | 1H | Triazole C-H |
| ~7.55 | s | 1H | Indole C4-H |
| ~7.30 | d | 1H | Indole C7-H |
| ~7.10 | d | 1H | Indole C6-H |
| ~7.00 | s | 1H | Indole C2-H |
| ~5.40 | s | 2H | -CH₂-Triazole |
| ~2.95 | t | 2H | Indole-CH₂- |
| ~2.80 | t | 2H | -CH₂-NH- |
| ~2.45 | s | 3H | N-CH₃ |
| ~1.80 | br s | 1H | N-H |
Table 3: Representative ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Triazole C-H |
| ~143.5 | Triazole C-H |
| ~136.0 | Indole C7a |
| ~128.5 | Indole C5 |
| ~128.0 | Indole C3a |
| ~123.0 | Indole C2 |
| ~122.5 | Indole C6 |
| ~119.0 | Indole C4 |
| ~112.0 | Indole C3 |
| ~111.5 | Indole C7 |
| ~53.0 | -CH₂-Triazole |
| ~52.0 | -CH₂-NH- |
| ~35.0 | N-CH₃ |
| ~25.0 | Indole-CH₂- |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 256.15 | [M+H]⁺ |
| 212.1 | [M+H - C₂H₄N]⁺ |
| 186.1 | [M+H - C₃H₅N₂]⁺ |
| 157.1 | [Indole-CH₂-Triazole fragment]⁺ |
Table 5: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3250 | N-H stretch (secondary amine) |
| ~3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1620 | C=C stretch (aromatic) |
| ~1500 | C=N stretch (triazole) |
| ~1240 | C-N stretch |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity determination and quantification. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at approximately 225 nm or 280 nm.[3][4] The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The detailed experimental protocol for N-demethylation of rizatriptan offers a practical approach for laboratory synthesis. The comprehensive analytical data serves as a benchmark for the structural confirmation of the synthesized compound. This information is intended to support researchers and drug development professionals in their efforts to produce and characterize this important metabolite and impurity for use as a reference standard in pharmaceutical development.
References
The Agonistic Profile of Desmethyl Rizatriptan at Serotonin 5-HT1B/1D Receptors: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of desmethyl rizatriptan, the primary active metabolite of the anti-migraine agent rizatriptan, at the serotonin 5-HT1B and 5-HT1D receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Executive Summary
Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist, a class of drugs commonly known as triptans, which are a cornerstone in the acute treatment of migraine.[1] The therapeutic efficacy of rizatriptan is attributed to its agonist activity at these receptors, leading to the constriction of painfully dilated intracranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system.[2] Following oral administration, rizatriptan is metabolized to a minor degree to N-monodesmethyl-rizatriptan.[2] This metabolite is pharmacologically active, exhibiting a similar affinity and activity profile at the 5-HT1B/1D receptors as the parent compound.[2] This guide delves into the available quantitative data, outlines the experimental methodologies used for characterization, and provides visual representations of the relevant signaling pathways.
Quantitative Pharmacological Data
The interaction of rizatriptan and its active metabolite, this compound, with the human 5-HT1B and 5-HT1D receptors has been characterized through various in vitro assays. While specific quantitative data for this compound is limited, its activity is reported to be similar to that of the parent compound.[2] The following tables summarize the available data for rizatriptan.
Table 1: Receptor Binding Affinity of Rizatriptan
This table presents the binding affinity of rizatriptan for human 5-HT1B and 5-HT1D receptors, expressed as the negative logarithm of the inhibition constant (pKi). A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor Subtype | pKi |
| Rizatriptan | Human 5-HT1B | 7.8 |
| Rizatriptan | Human 5-HT1D | 8.1 |
Data sourced from Rubio-Beltrán et al. (2018).
Table 2: Functional Potency of Rizatriptan
This table outlines the functional potency of rizatriptan at human 5-HT1B and 5-HT1D receptors, expressed as the negative logarithm of the half-maximal effective concentration (pEC50). This value indicates the concentration of the compound required to elicit 50% of the maximum response, with a higher pEC50 indicating greater potency. The data below is derived from cAMP inhibition assays.
| Compound | Receptor Subtype | pEC50 |
| Rizatriptan | Human 5-HT1B | 8.0 |
| Rizatriptan | Human 5-HT1D | 7.8 |
Data sourced from Rubio-Beltrán et al. (2018).
Note on this compound: According to the U.S. Food and Drug Administration (FDA) label for Maxalt® (rizatriptan benzoate), N-monodesmethyl-rizatriptan is a metabolite with activity similar to that of the parent compound at the 5-HT1B/1D receptor.[2] Plasma concentrations of desmethyl-rizatriptan are approximately 14% of those of the parent compound.[2]
Signaling Pathways and Mechanism of Action
Activation of 5-HT1B and 5-HT1D receptors by agonists such as rizatriptan and this compound initiates a cascade of intracellular events. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The activated α subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the therapeutic effects of vasoconstriction and inhibition of neurotransmitter release.
Experimental Protocols
The characterization of this compound's activity at 5-HT1B/1D receptors relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing MgCl2 and an antioxidant, is used.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]5-carboxamidotryptamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, thereby determining its functional potency (EC50) and efficacy as an agonist or antagonist.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Assay Setup: Cells are plated in multi-well plates and incubated.
-
Compound Addition: The cells are pre-treated with varying concentrations of the test compound (this compound).
-
Stimulation: Adenylyl cyclase is stimulated using forskolin to increase basal cAMP levels.
-
Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound. The EC50 value is then determined from this curve.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest and associated G-proteins are prepared.
-
Assay Buffer: The buffer typically contains GDP to ensure that G-proteins are in their inactive state at the start of the assay.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of the test compound (this compound).
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is stopped, and the membranes with the bound [35S]GTPγS are captured on filters.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 (potency) and Emax (efficacy) of the test compound in stimulating G-protein activation.
Conclusion
This compound, the active metabolite of rizatriptan, is a potent agonist at serotonin 5-HT1B and 5-HT1D receptors, exhibiting a pharmacological profile similar to its parent compound. Its mechanism of action involves the inhibition of adenylyl cyclase via Gi/o protein coupling, leading to a reduction in intracellular cAMP levels. This signaling cascade is central to the therapeutic effects observed in the acute treatment of migraine. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel compounds targeting these critical receptors.
References
A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Desmethyl Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl rizatriptan, also known as N-monodesmethyl-rizatriptan, is the only major active metabolite of rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Properties
This compound is formed from rizatriptan primarily through oxidative deamination by monoamine oxidase-A (MAO-A).[1][3] While it is a minor metabolite, its pharmacokinetic profile is of interest due to its pharmacological activity.
Human Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound is limited in the public domain. The majority of available information comes from a drug interaction study involving the MAO-A inhibitor moclobemide.[4] The following tables summarize the known pharmacokinetic parameters for both this compound and its parent compound, rizatriptan.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers Following a Single 10 mg Oral Dose of Rizatriptan [4]
| Parameter | Value (with Placebo) | Value (with Moclobemide) |
| AUC0-∞ (ng·h/mL) | 11.8 ± 3.9 | 62.9 ± 16.7 |
| Cmax (ng/mL) | 1.3 ± 0.4 | 3.4 ± 0.9 |
| t1/2 (h) | 2.5 ± 0.4 | 3.8 ± 0.7 |
| Urinary Excretion (% of dose) | 1.1 ± 0.5 | 5.0 ± 2.6 |
| Renal Clearance (mL/min) | 215 ± 74 | 202 ± 59 |
Data are presented as mean ± S.D. (n=12). The moclobemide regimen was 150 mg twice daily for 4 days.
Table 2: Pharmacokinetic Parameters of Rizatriptan in Healthy Volunteers
| Parameter | Value | Reference(s) |
| Bioavailability | ~45% | [2] |
| tmax (h) | 1.0 - 1.5 | [3] |
| t1/2 (h) | 2 - 3 | [2][3] |
| Plasma Protein Binding | 14% | [2] |
| Volume of Distribution (Vd) | ~140 L (males), ~110 L (females) | [2] |
| Plasma Clearance (CL) | ~1000-1500 mL/min (males), ~900-1100 mL/min (females) | [3] |
| Renal Clearance (CLr) | ~20-30% of total clearance | [3] |
Plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent compound, and it is eliminated at a similar rate.[3] The co-administration of the MAO-A inhibitor moclobemide leads to a 2.2-fold increase in the AUC of rizatriptan and a more substantial 5.3-fold increase in the AUC of this compound.[4][5] This highlights the critical role of MAO-A in the metabolism of both compounds.
Pharmacodynamic Properties
This compound is a pharmacologically active metabolite with an affinity for the 5-HT1B/1D receptors that is similar to that of the parent compound, rizatriptan.[1][3] However, due to its significantly lower plasma concentrations, it is not considered to contribute significantly to the overall pharmacodynamic activity of rizatriptan following a standard dose.[3]
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Study in Humans
A typical clinical study to determine the pharmacokinetics of rizatriptan and its metabolites, including this compound, would follow a protocol similar to the one described for a randomized, crossover study.[1]
1. Study Design:
-
Subjects: Healthy male and female volunteers.
-
Design: A randomized, open-label, crossover study design is often employed.
-
Treatments: Subjects receive a single oral dose of rizatriptan (e.g., 10 mg). In drug interaction studies, this would be preceded by a period of treatment with the interacting drug (e.g., an MAO-A inhibitor) or placebo.[4]
-
Washout Period: An adequate washout period (e.g., at least 7 days) is maintained between treatment periods.[1]
2. Sample Collection:
-
Serial blood samples are collected in heparinized tubes at predose and various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[6]
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.
-
Urine samples can also be collected over specified intervals to determine renal clearance.[4]
3. Bioanalytical Method for Quantification of Rizatriptan and this compound:
-
A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying rizatriptan and this compound in plasma.[7][8]
-
Sample Preparation: Liquid-liquid extraction is a common method for extracting the analytes from the plasma matrix.[7]
-
Chromatographic Separation: A C8 or C18 reverse-phase column is typically used for separation.[7] The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard.[7]
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
In Vitro 5-HT1B/1D Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human recombinant 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT1B/1D receptors, such as [3H]5-HT or a specific antagonist radioligand.
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2) and other additives to minimize non-specific binding.[9]
-
Filtration Apparatus: A cell harvester and glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[9]
-
Scintillation Counter: To measure the radioactivity.
2. Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation.[9]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[9]
-
Termination: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
In Vitro 5-HT1B/1D Receptor Functional Assay ([35S]GTPγS Binding)
This assay measures the functional activation of G-proteins coupled to the receptor upon agonist binding, providing a measure of agonist potency (EC50) and efficacy (Emax).
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human recombinant 5-HT1B or 5-HT1D receptor.
-
[35S]GTPγS: A non-hydrolyzable GTP analog that is radioactively labeled.
-
GDP: Guanosine diphosphate, used to maintain the G-protein in its inactive state.
-
Test Compound: this compound.
-
Assay Buffer: Similar to the binding assay buffer, often containing MgCl2, which is crucial for G-protein activation.[10]
-
Filtration Apparatus and Scintillation Counter.
2. Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound (this compound).
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.[10]
-
Termination, Filtration, and Counting: Follow the same procedure as for the radioligand binding assay to separate bound from free [35S]GTPγS and measure the radioactivity.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the test compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.[11]
Mandatory Visualizations
Caption: Metabolic pathway of Rizatriptan.
Caption: 5-HT1B/1D receptor signaling pathway.
Caption: Experimental workflow for pharmacokinetic and pharmacodynamic analysis.
References
- 1. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Intranasal absorption of rizatriptan--in vivo pharmacokinetics and bioavailability study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of rizatriptan tablets during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-Depth Technical Guide to the In Vitro Metabolism of Rizatriptan by Monoamine Oxidase-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. The primary focus of this document is the pivotal role of monoamine oxidase-A (MAO-A) in the biotransformation of rizatriptan, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.
Introduction: Rizatriptan and Its Metabolic Fate
Rizatriptan is a second-generation triptan that provides rapid relief from migraine pain.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism.[2][3] The principal metabolic pathway for rizatriptan is oxidative deamination, a reaction catalyzed predominantly by the 'A' subtype of monoamine oxidase (MAO-A).[4][5][6][7] This metabolic process converts rizatriptan into its major, pharmacologically inactive, indole acetic acid metabolite.[2][6] Understanding the kinetics and mechanisms of this MAO-A-mediated metabolism is critical for predicting drug-drug interactions, particularly with MAO inhibitors, and for comprehending the variability in patient response.
The Primary Metabolic Pathway of Rizatriptan
The biotransformation of rizatriptan is dominated by MAO-A. This enzyme catalyzes the oxidative deamination of the ethylamine side chain of rizatriptan, leading to the formation of an unstable aldehyde intermediate which is subsequently oxidized to the inactive indole-3-acetic acid derivative.[2][8] This metabolite is the most abundant, accounting for approximately 51% of an oral dose excreted in the urine.[2][4][5][6]
A minor metabolic pathway results in the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[2][5][6] However, its plasma concentrations are only about 14% of those of rizatriptan.[2][5][6] Other minor, inactive metabolites include the N-oxide and the 6-hydroxy compound.[5][6] Due to the predominance of the MAO-A pathway, the co-administration of rizatriptan with MAO-A inhibitors is contraindicated, as it can lead to significant increases in rizatriptan plasma concentrations.[5][7][9]
Caption: Metabolic pathway of Rizatriptan via MAO-A.
Quantitative Data: Enzyme Kinetics and Inhibition
The interaction between rizatriptan and MAO-A has been characterized through in vitro kinetic studies. These studies provide quantitative measures of enzyme affinity (Km), maximum reaction velocity (Vmax), and the inhibitory potential of other compounds (Ki, IC50). The data underscores that rizatriptan is a substrate for MAO-A.
Table 1: In Vitro Kinetic Parameters for Rizatriptan Metabolism
| Parameter | Value | Enzyme Source | Comments | Reference |
|---|---|---|---|---|
| Km | 20.31 ± 3.45 µM | Rat Liver MAO-A | Michaelis-Menten constant, indicating enzyme affinity. | [10] |
| Vmax | 11.23 ± 3.68 nmol·h⁻¹·mg⁻¹ | Rat Liver MAO-A | Maximum rate of reaction. |[10] |
The clinical significance of the MAO-A pathway is further highlighted by drug-drug interaction studies. The administration of a selective MAO-A inhibitor, moclobemide, results in a substantial increase in the systemic exposure to both rizatriptan and its active N-monodesmethyl metabolite.
Table 2: Effect of MAO-A Inhibition on Rizatriptan Pharmacokinetics
| Parameter | Change with Moclobemide | Comments | Reference |
|---|---|---|---|
| Rizatriptan AUC | 119% increase (2.2-fold) | Area Under the Curve, a measure of total drug exposure. | [4][11] |
| Rizatriptan Cmax | 41% increase (1.4-fold) | Maximum plasma concentration. | [4][11] |
| N-monodesmethyl-rizatriptan AUC | >400% increase (5.3-fold) | Demonstrates MAO-A also metabolizes the active metabolite. | [4][11] |
| Moclobemide Ki | 57.10 ± 5.20 µM | Inhibition constant for moclobemide on MAO-A with rizatriptan as the substrate.[10] |[10] |
Note: While cytochrome P450 isoforms are not the primary route, rizatriptan is a weak competitive inhibitor of CYP2D6 with a Ki of 1400 nM, a concentration not typically considered clinically relevant.[4][5][6]
Experimental Protocols for In Vitro Metabolism Studies
This section outlines a generalized methodology for assessing the in vitro metabolism of rizatriptan by MAO-A, based on common practices described in the literature.[8][12]
-
Substrates: Rizatriptan, 5-hydroxytryptamine (5-HT, selective MAO-A substrate), 2-phenylethylamine (PEA, selective MAO-B substrate).[8][12]
-
Inhibitors: Clorgyline or Ro 41-1049 (selective MAO-A inhibitors), Ro 16-6491 (selective MAO-B inhibitor).[8][12]
-
Enzyme Source: Human liver subcellular fractions (microsomes, mitochondria, or S9 fraction).[8]
-
Cofactors: NADPH regenerating system (for S9/microsomal studies if CYP involvement is also being assessed, though not primary for MAO).
-
Buffers and Solvents: Phosphate buffer, acetonitrile, methanol, and other reagents for sample preparation and analytical chromatography.
-
Source: Obtain cryopreserved human liver subcellular fractions (e.g., pooled human liver microsomes or mitochondria) from a commercial supplier.
-
Thawing: Thaw the enzyme preparations rapidly in a 37°C water bath immediately before use.
-
Dilution: Dilute the enzyme preparation to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Reaction Mixture: Prepare incubation tubes containing the buffer, the enzyme preparation, and the MAO-A inhibitor (for inhibition studies) or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding rizatriptan (at various concentrations for kinetic studies, e.g., 1-100 µM) to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the protein.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Technique: Use a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of rizatriptan and its indole acetic acid metabolite.
-
Quantification: Generate a standard curve using known concentrations of the analyte and an appropriate internal standard to quantify the amount of metabolite formed.
-
Data Analysis: Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein). For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
Caption: A typical experimental workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolism of rizatriptan is unequivocally dominated by monoamine oxidase-A, which converts it to a pharmacologically inactive indole acetic acid metabolite.[8] Quantitative kinetic data confirm that rizatriptan is a substrate for MAO-A, and drug interaction studies demonstrate the profound clinical relevance of this pathway. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the metabolism of rizatriptan and other xenobiotics metabolized by MAO-A. This knowledge is fundamental for guiding drug development, informing prescribing decisions, and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Interaction of Rizatriptan with Rat Liver Monoamine Oxidases [dergipark.org.tr]
- 11. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Desmethyl Rizatriptan: A Technical Overview of its Identification as a Major Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Understanding the metabolic fate of rizatriptan in humans is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. Early metabolic studies were pivotal in elucidating the biotransformation pathways of rizatriptan, leading to the identification of its various metabolites. Among these, N(10)-monodesmethyl-rizatriptan has been characterized as a pharmacologically active metabolite. This technical guide provides an in-depth analysis of the discovery of desmethyl rizatriptan, detailing the experimental methodologies employed for its identification and quantification, and presenting the key quantitative data that established its role as a significant human metabolite.
Metabolic Disposition of Rizatriptan
The primary route of metabolism for rizatriptan is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A). This pathway leads to the formation of an inactive indole acetic acid metabolite, which is the most abundant metabolic product, accounting for approximately 51% of an orally administered dose excreted in the urine.[1][2]
However, N-demethylation also occurs, resulting in the formation of N(10)-monodesmethyl-rizatriptan. While considered a minor metabolite in terms of overall quantity, with plasma concentrations approximately 14% of the parent compound, this compound is noteworthy due to its pharmacological activity, which is similar to that of rizatriptan itself.[1][2][3] Other minor, inactive metabolites that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1][2]
A pivotal study by Vyas et al. (2000) was instrumental in identifying the urinary metabolites of rizatriptan in healthy male volunteers. Following a high oral dose of [14C]rizatriptan, five metabolites were isolated and characterized from urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. These were identified as the triazolomethyl-indole-3-acetic acid, rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N(10)-monodesmethyl-rizatriptan.[4]
Quantitative Analysis of Rizatriptan and its Metabolites
The pharmacokinetic profile of rizatriptan and its metabolites has been extensively studied in humans. The following tables summarize key quantitative data from these studies.
Table 1: Urinary Excretion of Rizatriptan and its Major Metabolites in Healthy Male Volunteers
| Compound | Percentage of Oral Dose Excreted in Urine |
| Unchanged Rizatriptan | ~14% |
| Indole Acetic Acid Metabolite | ~51% |
| N(10)-monodesmethyl-rizatriptan | Not explicitly quantified in urine in this study, but identified as a metabolite. |
| Rizatriptan-N(10)-oxide | ~2% |
Data synthesized from Vyas et al. (2000).[4]
Table 2: Pharmacokinetic Parameters of Rizatriptan and this compound in Human Plasma
| Parameter | Rizatriptan | N(10)-monodesmethyl-rizatriptan |
| Relative Plasma Concentration | 100% | ~14% of parent compound |
| Elimination Rate | Similar to parent compound | Similar to parent compound |
| Pharmacological Activity | Active 5-HT1B/1D agonist | Active, similar to parent compound |
Data synthesized from product information.[1][2][3]
Experimental Protocols
The identification and quantification of this compound relied on sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this metabolite.
Protocol 1: In Vivo Human Metabolism Study
Objective: To identify and quantify the metabolites of rizatriptan in human urine and plasma following oral administration.
Study Design:
-
Subjects: Healthy male volunteers.
-
Dosing: A single oral dose of [14C]rizatriptan (e.g., 10 mg). A high-dose (e.g., 60 mg) oral study was also conducted for metabolite identification.[4]
-
Sample Collection: Urine and blood samples were collected at predetermined time points post-dose. Plasma was separated from blood by centrifugation. All samples were stored frozen until analysis.
Sample Preparation for Urine Analysis:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
-
Directly inject the supernatant onto the LC-MS/MS system or perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.
Sample Preparation for Plasma Analysis:
-
Thaw frozen plasma samples to room temperature.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 ratio.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and identify rizatriptan and its metabolites in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap mass spectrometer) with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial metabolite profiling and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted identification and quantification.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized for each specific metabolite to achieve characteristic fragmentation patterns.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra (including parent ion and fragment ions) with those of authentic reference standards.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the isolated metabolites.
Sample Preparation:
-
Isolate sufficient quantities of the metabolite of interest from pooled urine or plasma samples using preparative HPLC.
-
Lyophilize the purified metabolite to a dry powder.
-
Dissolve the powder in a suitable deuterated solvent (e.g., D2O or CD3OD).
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
1D NMR: 1H NMR and 13C NMR spectra to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for piecing together the molecular structure.
-
-
-
Data Analysis: The chemical shifts, coupling constants, and correlation patterns in the 1D and 2D NMR spectra are analyzed to unambiguously determine the chemical structure of the metabolite.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of rizatriptan in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical characterization of Desmethyl rizatriptan"
An In-depth Technical Guide on the Physicochemical Characterization of Desmethyl Rizatriptan
Introduction
This compound, also known by its systematic name N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is the primary active N-monodesmethyl metabolite of Rizatriptan.[1][2][3] Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[4][5] this compound is formed in the body to a minor degree through the metabolic process of demethylation.[2][3] Notably, this metabolite retains pharmacological activity at the 5-HT1B/1D receptor, similar to its parent compound, making its characterization crucial for understanding the overall pharmacokinetics and pharmacodynamics of Rizatriptan.[2][3][4]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols for key characterization assays, and visualizations of metabolic and experimental workflows. This information is vital for quality control, impurity profiling, and further research into the therapeutic potential and metabolic fate of Rizatriptan.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| IUPAC Name | N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | [6][7] |
| Synonyms | N10-Monothis compound, Rizatriptan EP Impurity I | [1][8] |
| CAS Number | 144034-84-4 | [1][6] |
| Molecular Formula | C₁₄H₁₇N₅ | [1][6][9] |
| Molecular Weight | 255.32 g/mol | [1][6][9] |
| Appearance | Pale Yellow to Beige Thick Oil to Semi-Solid | [10] |
| Boiling Point | 515.644°C at 760 mmHg (Predicted) | [1] |
| Density | 1.269 g/cm³ (Predicted) | [1] |
| Melting Point | Not Available | [1][11] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][10][12] |
| logP (XLogP3) | 1.6 (Computed) | [6] |
| pKa | Not Available | |
| Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | [6][7] |
| InChIKey | HTVLSIBBGWEXCH-UHFFFAOYSA-N | [6][9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. While specific, detailed spectra for this metabolite are not widely published, data from its parent compound, Rizatriptan, provide a strong basis for expected spectral characteristics.
| Spectroscopic Technique | Expected/Related Characteristics | Source |
| UV-Visible (UV-Vis) | Expected λmax values similar to Rizatriptan: ~227 nm and ~281 nm in 0.1N NaOH. | [13][14] |
| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds are expected. | [15] |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Spectra would confirm the N-desmethyl structure, showing a single methyl group attached to the nitrogen of the ethylamine side chain, alongside signals corresponding to the indole and triazole rings. | [15][16] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 256.15, corresponding to the molecular weight of 255.32 Da. | [6][15] |
Experimental Protocols
Standardized protocols are critical for the reliable and reproducible physicochemical characterization of active pharmaceutical ingredients (APIs) and their metabolites.[17] The following sections detail the methodologies for determining key parameters of this compound.
Solubility Determination (Thermodynamic Solubility)
Aqueous solubility is a critical property influencing bioavailability.[18] The thermodynamic solubility of this compound can be determined using the shake-flask method.
-
Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Materials: this compound, Phosphate-Buffered Saline (PBS, pH 7.4), orbital shaker/incubator, centrifuge, analytical balance, HPLC-UV system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of PBS in a glass vial to create a suspension.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the suspension for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
The determined concentration represents the thermodynamic solubility.
-
Lipophilicity Determination (logP/logD)
Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[18] The partition coefficient (logP) or distribution coefficient (logD at a specific pH) can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Objective: To estimate the logP/logD value by correlating the compound's retention time with that of known standards.
-
Materials: this compound, a set of standard compounds with known logP values, HPLC system with a C18 column, mobile phase (e.g., methanol/water or acetonitrile/water gradient).
-
Procedure:
-
Prepare stock solutions of this compound and the logP standards in a suitable solvent (e.g., methanol).
-
Develop an RP-HPLC method, typically using an isocratic elution with a C18 column.
-
Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values for the standards to generate a calibration curve.
-
Inject the this compound sample under the identical chromatographic conditions and determine its retention time and calculate its log(k).
-
Interpolate the logP of this compound from the linear regression equation of the calibration curve.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.
-
Objective: To determine the pKa value(s) of the ionizable groups in this compound.
-
Materials: this compound, standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), potentiometer with a pH electrode, temperature probe, burette.
-
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and temperature probe.
-
Titrate the solution by adding small, precise increments of the standardized acid or base.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software can be used for more precise calculation from the first or second derivative of the curve.
-
Spectroscopic Characterization
-
Objective: To confirm the identity and structure of the compound.
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or 0.1 N HCl).
-
Scan the solution in a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.
-
Record the wavelengths of maximum absorbance (λmax).[19]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FTIR spectrometer, either as a neat oil/film or by preparing a KBr pellet.
-
Identify the frequencies of major absorption bands and assign them to the corresponding functional groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, typically via direct infusion or coupled with an LC system.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Determine the mass of the molecular ion to confirm the molecular weight.
-
Metabolism and Experimental Workflow
Metabolic Pathway of Rizatriptan
Rizatriptan is primarily metabolized in the liver via oxidative deamination by monoamine oxidase-A (MAO-A), which converts it to an inactive indole acetic acid metabolite.[2][3][4] A secondary, minor pathway involves N-demethylation, leading to the formation of the active metabolite, this compound.[2][3]
Caption: Metabolic pathway of Rizatriptan.
General Workflow for Physicochemical Characterization
The process of characterizing a pharmaceutical compound like this compound follows a logical sequence of steps, from initial identification to comprehensive property analysis.
Caption: General experimental workflow.
References
- 1. Cas 144034-84-4,this compound | lookchem [lookchem.com]
- 2. drugs.com [drugs.com]
- 3. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. medex.com.bd [medex.com.bd]
- 5. Rizatriptan - Wikipedia [en.wikipedia.org]
- 6. This compound | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 144034-84-4 [smolecule.com]
- 8. clearsynth.com [clearsynth.com]
- 9. GSRS [gsrs-dev-public.ncats.io]
- 10. This compound | 144034-84-4 [amp.chemicalbook.com]
- 11. anaxlab.com [anaxlab.com]
- 12. This compound | 144034-84-4 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmainventor.com [pharmainventor.com]
- 18. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 19. DETERMINATION OF RIZATRIPTAN IN BULK AND ITS TABLET DOSAGE FORMS BY UV SPECTROSCOPIC METHOD | Semantic Scholar [semanticscholar.org]
Exploring the Functional Activity of Desmethyl Rizatriptan in Cell-Based Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl rizatriptan is the primary active metabolite of rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3] Understanding the functional activity of this metabolite is crucial for a comprehensive pharmacological assessment. This technical guide provides an in-depth exploration of the cell-based assays used to characterize the functional activity of this compound. It details the underlying signaling pathways, presents key pharmacological data, and offers comprehensive experimental protocols for core functional assays.
Introduction and Mechanism of Action
Rizatriptan exerts its therapeutic effect by acting as an agonist at 5-HT1B and 5-HT1D receptors.[4][5] These receptors are predominantly located on intracranial blood vessels and sensory nerves of the trigeminal system.[4] this compound, its N-monodesmethyl metabolite, exhibits a pharmacological activity profile that is comparable to the parent compound.[1]
The 5-HT1B/1D receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi/o. Agonist binding, by compounds such as this compound, initiates a conformational change in the receptor, leading to the activation of the G-protein. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates downstream cellular effectors, ultimately leading to the therapeutic effects of cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[4]
Metabolic Pathway
Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) through oxidative deamination to form an inactive indole acetic acid metabolite. The formation of N-monodesmethyl-rizatriptan is a minor metabolic pathway, but the resulting compound retains significant pharmacological activity.[1]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the 5-HT1B/1D agonist rizatriptan: update on recent research and implications for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
"comprehensive literature review on the pharmacology of Desmethyl rizatriptan"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl rizatriptan, also known as N-monodesmethyl-rizatriptan, is the primary active metabolite of the potent and selective 5-HT1B/1D receptor agonist, rizatriptan. Rizatriptan is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety. This technical guide provides an in-depth review of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support further research and development in this area.
While the plasma concentrations of this compound are approximately 14% of the parent compound, its pharmacological activity is comparable to rizatriptan at the target 5-HT1B/1D receptors.[1] The metabolite is eliminated at a rate similar to its parent compound.[1] The primary metabolic pathway for rizatriptan involves oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite, with the formation of this compound being a minor pathway.[1]
Pharmacological Profile
Receptor Binding Affinity
This compound retains a high affinity for both the human 5-HT1B and 5-HT1D receptors, which is comparable to that of the parent compound, rizatriptan. The inhibitory concentrations (IC50) from radioligand binding studies are summarized in the table below.
| Compound | 5-HT1B IC50 (nM) | 5-HT1D IC50 (nM) |
| Rizatriptan | >7.2 | 2.3 |
| This compound | 19 | 9 |
| Data sourced from Hargreaves et al.[2] |
Functional Activity
Signaling Pathway and Metabolism
The therapeutic effect of both rizatriptan and this compound is mediated through their agonist activity at 5-HT1B and 5-HT1D receptors. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to cause constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.
The metabolic pathway of rizatriptan to its active metabolite, this compound, and its primary inactive metabolite is depicted below.
The activation of 5-HT1B/1D receptors by this compound initiates a G-protein signaling cascade, as illustrated in the following diagram.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's pharmacology are crucial for reproducibility and further investigation. Below are representative methodologies for key assays.
Radioligand Binding Assay (for determining IC50)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine), and a range of concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand, such as serotonin).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
Functional Assay: [35S]GTPγS Binding (for determining EC50 and Emax)
This assay measures the activation of G-proteins following agonist binding to the receptor, providing a measure of functional potency and efficacy.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a multi-well plate, add the membrane preparation, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to reduce basal binding), and a range of concentrations of this compound. Include control wells for basal binding (no agonist) and non-specific binding (a high concentration of unlabeled GTPγS).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow for G-protein activation and [35S]GTPγS binding.
-
Separation and Quantification: Separate and quantify the bound [35S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the amount of specifically bound [35S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
This compound is a pharmacologically active metabolite of rizatriptan that exhibits high affinity for and potent agonist activity at 5-HT1B/1D receptors, comparable to the parent compound. Although present at lower plasma concentrations, its contribution to the overall clinical efficacy of rizatriptan in the acute treatment of migraine is significant. This technical guide provides a consolidated resource of the known pharmacology of this compound, including quantitative data and detailed experimental workflows, to aid researchers and drug development professionals in their ongoing efforts to understand and develop improved therapies for migraine. Further primary research to fully quantify the functional activity of this compound would be beneficial to complete our understanding of its pharmacological profile.
References
"Desmethyl rizatriptan CAS registry number and IUPAC name"
An In-depth Technical Guide to Desmethyl Rizatriptan
This technical guide provides a comprehensive overview of N-desmethyl rizatriptan, a primary active metabolite of the anti-migraine agent rizatriptan. Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, and metabolic pathway.
Chemical Identification
This compound, also known as N-monodesmethyl-rizatriptan or Rizatriptan EP Impurity I, is a key metabolite of rizatriptan.[1][2]
-
IUPAC Name : N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[3]
Physicochemical Properties
The following table summarizes the key quantitative data and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇N₅ | [1][3][4] |
| Molecular Weight | 255.32 g/mol | [1][3][4] |
| Boiling Point | 515.644°C at 760 mmHg | [1] |
| Flash Point | 265.652°C | [1] |
| Density | 1.269 g/cm³ | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| Refractive Index | 1.673 | [1] |
| Form | Pale Yellow to Beige Thick Oil to Semi-Solid | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |
| Storage Temperature | Refrigerator | [1][4] |
Metabolism and Pharmacokinetics
This compound is an active metabolite of rizatriptan, formed to a minor degree.[5][6] Its plasma concentrations are approximately 14% of the parent compound, and it is eliminated at a similar rate.[5][6][7] This metabolite exhibits pharmacological activity at the 5-HT1B/1D receptor, similar to rizatriptan.[5][6][8]
The primary metabolic route for rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole acetic acid metabolite.[5][6][7] Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[5][7]
Experimental Protocols
Synthesis Approach
The synthesis of this compound is often addressed in the context of impurity generation during the bulk manufacturing of rizatriptan.[9] A common synthetic strategy for rizatriptan and related indole compounds involves the Leimgruber-Batcho indole synthesis.[10]
A generalized protocol for a related synthesis is as follows:
-
Indole Ring Construction : An indole ring structure is formed from a starting material like 3-methyl-4-nitrobenzoate via the Leimgruber-Batcho reaction.[10]
-
Functional Group Manipulation : The resulting indole intermediate undergoes several steps, such as treatment with oxalyl chloride followed by an amine (e.g., aqueous dimethylamine for rizatriptan).[10]
-
Reduction : The intermediate is reduced, for example, with lithium aluminum hydride.[10]
-
Side Chain Addition : The final side chain, containing the 1,2,4-triazole group, is added through condensation reactions.[10]
This compound can be synthesized by modifying this process, for instance by using a monomethylated amine in the second step or through demethylation of rizatriptan. It is also identified as a process-related impurity in rizatriptan synthesis.[9]
Analytical Methodology
The quantitative and qualitative analysis of this compound in bulk drug substances or plasma can be performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[11]
A representative RP-HPLC method for the analysis of rizatriptan, which could be adapted for this compound, is detailed below:
-
Apparatus : An HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[11]
-
Mobile Phase : A gradient elution using a mixture of a phosphate buffer (e.g., pH 2.5) and methanol.[11] A common starting ratio is 70:30 (buffer:methanol).[11]
-
Flow Rate : A typical flow rate is 0.8 to 1.0 mL/min.[11]
-
Detection : UV detection at an appropriate wavelength, such as 227 nm.[11]
-
Standard Preparation : A standard stock solution of this compound is prepared in a suitable solvent like methanol and serially diluted to create a calibration curve for quantification.[11]
This method would allow for the separation and quantification of this compound from the parent drug and other related impurities. Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.[11]
References
- 1. Cas 144034-84-4,this compound | lookchem [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 144034-84-4 [m.chemicalbook.com]
- 5. drugs.com [drugs.com]
- 6. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. omicsonline.org [omicsonline.org]
The Metabolic Journey of Rizatriptan: A Technical Guide to the Formation of Desmethyl-Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolic fate. While the primary metabolic pathway of rizatriptan involves oxidative deamination by monoamine oxidase A (MAO-A), a minor but pharmacologically significant pathway is the N-demethylation to form desmethyl-rizatriptan. This active metabolite contributes to the overall therapeutic effect of the parent drug. This technical guide provides an in-depth exploration of the metabolic conversion of rizatriptan to desmethyl-rizatriptan, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.
The Metabolic Landscape of Rizatriptan
The biotransformation of rizatriptan is extensive, with a significant first-pass metabolism contributing to its oral bioavailability of approximately 45%.[1] The primary route of metabolism is oxidative deamination by MAO-A, leading to the formation of an inactive indole acetic acid metabolite, which accounts for about 51% of an oral dose excreted in the urine.[1][2]
A secondary, yet important, metabolic route is the N-demethylation of the terminal dimethylamino group to form N-monodesmethyl-rizatriptan. This metabolite is pharmacologically active, exhibiting a similar affinity for the 5-HT1B/1D receptor as the parent compound.[2][3] Plasma concentrations of desmethyl-rizatriptan are approximately 14% of those of rizatriptan, and it is eliminated at a comparable rate.[1][2][3] Other minor, inactive metabolites that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1][4]
While MAO-A is the key enzyme in the overall clearance of rizatriptan, the specific enzymes responsible for the N-demethylation pathway are believed to be members of the cytochrome P450 (CYP) superfamily. Although direct studies on rizatriptan are limited, research on the structurally similar triptan, sumatriptan, has shown the involvement of CYP1A2, CYP2C19, and CYP2D6 in its N-demethylation.[5] It is therefore highly probable that these same CYP isoforms are involved in the formation of desmethyl-rizatriptan.
Quantitative Pharmacokinetic and Metabolic Data
The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of rizatriptan and the formation of its desmethyl metabolite.
Table 1: Pharmacokinetic Parameters of Rizatriptan
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~45% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | [1] |
| Plasma Half-life (t1/2) | 2 - 3 hours | [2] |
| Plasma Protein Binding | 14% | [6] |
Table 2: Excretion of Rizatriptan and its Metabolites Following a 10 mg Oral Dose of 14C-Rizatriptan
| Compound | Percentage of Dose in Urine | Reference(s) |
| Unchanged Rizatriptan | ~14% | [1][2] |
| Indole Acetic Acid Metabolite | ~51% | [1][2] |
| Total Radioactivity Recovered in Urine | ~82% | [1] |
| Total Radioactivity Recovered in Feces | ~12% | [1] |
Table 3: Plasma Concentration of N-monodesmethyl-rizatriptan
| Parameter | Value | Reference(s) |
| Plasma Concentration Relative to Parent Compound | ~14% | [1][2][3] |
Visualizing the Metabolic Pathway and Experimental Workflows
To elucidate the metabolic conversion of rizatriptan and the experimental approaches to study it, the following diagrams are provided.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the N-demethylation of rizatriptan.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to determine the rate of formation of desmethyl-rizatriptan from rizatriptan in a pooled human liver microsome (HLM) system.
Materials:
-
Rizatriptan
-
N-desmethyl-rizatriptan (as a reference standard)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (20 mM)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled rizatriptan or a structurally similar compound)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures on ice. For a final volume of 200 µL, add the following in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
Human Liver Microsomes (to a final concentration of 0.5 mg/mL)
-
Rizatriptan (from a stock solution in a suitable solvent like methanol or DMSO, to a final concentration, e.g., 1 µM. Ensure the final solvent concentration is less than 1%).
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution to a final concentration of 1 mM.
-
Incubation: Incubate the reactions at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the aliquot.
-
Sample Processing: Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Reaction Phenotyping Using Selective CYP Inhibitors
This protocol aims to identify the specific CYP enzymes involved in the N-demethylation of rizatriptan.
Materials:
-
All materials from the In Vitro Metabolism protocol.
-
Selective chemical inhibitors for CYP isoforms (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2C19, Quinidine for CYP2D6).
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures as described in section 5.1, but with an additional step of adding a selective CYP inhibitor (at a concentration known to be effective, e.g., 1-10 µM) to the respective tubes. Include a control incubation without any inhibitor.
-
Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor and NADPH for a specified time (e.g., 15-30 minutes) at 37°C to allow for mechanism-based inhibition if applicable.
-
Initiation and Incubation: Add rizatriptan to initiate the reaction and proceed with the incubation and termination steps as described in section 5.1.
-
Analysis: Analyze the samples by LC-MS/MS and compare the rate of desmethyl-rizatriptan formation in the presence of each inhibitor to the control. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a sensitive and selective means of quantifying rizatriptan and desmethyl-rizatriptan in the in vitro samples.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate rizatriptan, desmethyl-rizatriptan, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 -> 201.1
-
Desmethyl-rizatriptan: m/z 256.2 -> 187.1 (Predicted, requires experimental confirmation)
-
Internal Standard: Specific to the chosen IS.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Quantification:
-
A standard curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentrations of rizatriptan and desmethyl-rizatriptan in the experimental samples are then determined from this curve.
Conclusion
The metabolic pathway of rizatriptan to desmethyl-rizatriptan, while a minor route compared to the MAO-A mediated oxidative deamination, is of significant interest due to the pharmacological activity of the desmethyl metabolite. This technical guide has outlined the current understanding of this biotransformation, highlighting the likely involvement of CYP P450 enzymes. The provided experimental protocols offer a robust framework for researchers to further investigate this pathway, identify the specific enzymes involved, and determine their kinetic parameters. A thorough understanding of this metabolic conversion is crucial for a comprehensive assessment of rizatriptan's drug-drug interaction potential and for the development of future therapeutic agents with optimized pharmacokinetic profiles. Further research is warranted to definitively identify the CYP isoforms responsible for rizatriptan N-demethylation and to quantify their respective contributions to this metabolic step.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. bioivt.com [bioivt.com]
- 4. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to the Preclinical Safety and Toxicology Assessment of Desmethyl Rizatriptan
Abstract
This technical guide provides a comprehensive framework for the preclinical safety and toxicology assessment of N-monodesmethyl-rizatriptan, an active metabolite of the anti-migraine agent rizatriptan.[1][2][3] While rizatriptan has undergone extensive safety evaluation, its metabolites, particularly those with pharmacological activity, warrant specific toxicological consideration, especially under circumstances of disproportionate exposure in certain patient populations.[4][5] This document outlines a scientifically rigorous, phased approach to evaluating the safety profile of desmethyl rizatriptan, consistent with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][6] The guide is intended for researchers, scientists, and drug development professionals engaged in the nonclinical safety assessment of pharmaceutical metabolites.
Introduction: The Rationale for Metabolite-Specific Toxicology
The preclinical safety assessment of a new chemical entity (NCE) is a cornerstone of drug development, designed to identify potential hazards and establish a safe starting dose for human trials.[7][8] However, the toxicological profile of a parent drug does not always fully account for the effects of its metabolites.[9] Metabolites can have their own distinct pharmacological and toxicological properties. Regulatory bodies, including the FDA, have established clear guidance for the safety testing of drug metabolites, particularly those that are unique to humans, or are present at significantly higher concentrations in humans than in the animal species used for primary toxicology studies (disproportionate metabolites).[4][5]
N-monodesmethyl-rizatriptan is an active metabolite of rizatriptan, sharing a similar affinity for the 5-HT1B/1D receptors.[1][2][3] Although it is considered a minor metabolite, with plasma concentrations approximately 14% of the parent compound, its contribution to the overall safety profile of rizatriptan cannot be summarily dismissed.[1][3] Factors such as genetic polymorphisms in metabolizing enzymes (e.g., Monoamine Oxidase-A), drug-drug interactions, or specific patient physiology could potentially lead to higher-than-typical exposures to this compound, necessitating a dedicated safety assessment.[1]
This guide, therefore, outlines a comprehensive, standalone preclinical toxicology program for this compound. The experimental choices described herein are grounded in the known pharmacology of the triptan class and the principles of risk assessment outlined in key regulatory guidances.[4][6]
Foundational Studies: Pharmacology and Genetic Toxicology
The initial phase of assessment focuses on characterizing the fundamental properties of this compound: its intended pharmacological activity and its potential to cause genetic damage. These studies are critical for contextualizing any adverse findings in later, more complex in vivo studies.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[8] Given that this compound is an active 5-HT1B/1D agonist, the primary focus of safety pharmacology will be on the cardiovascular, respiratory, and central nervous systems.[2][10]
Core Safety Pharmacology Battery (ICH S7A)
| System | Primary Assay | Key Parameters Measured | Rationale |
| Cardiovascular | In vivo telemetry in conscious, unrestrained dogs or non-human primates. | Blood pressure, heart rate, ECG (including QT interval). | Triptans are known to cause vasoconstriction, and potential effects on coronary arteries are a key safety concern for this class of drugs.[2][11] |
| Respiratory | Whole-body plethysmography in rats. | Respiratory rate, tidal volume, minute volume. | To assess any potential depressant or stimulatory effects on respiratory function. |
| Central Nervous | Functional observational battery (FOB) and motor activity assessment in rats. | Behavioral changes, autonomic signs, neuromuscular effects, sensorimotor responses. | To identify any overt neurological effects not related to the therapeutic mechanism. |
Genetic Toxicology
A standard battery of genotoxicity tests is required to assess the potential for this compound to induce mutations or chromosomal damage.[4][12][13] A positive finding in any of these assays would be a significant safety concern and would trigger further investigation.[14]
Caption: Standard ICH S2(R1) genotoxicity testing workflow.
-
Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by this compound.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Procedure:
-
Prepare a range of concentrations of this compound.
-
In separate experiments, incubate the test article with each bacterial strain in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).
-
Plate the bacteria on minimal glucose agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Systemic Toxicity Assessment: Single and Repeat-Dose Studies
These studies are designed to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for calculating the safe starting dose in humans.[7]
Species Selection
The choice of animal species for toxicology studies is critical. Ideally, the species should be metabolically similar to humans, forming this compound at comparable or higher levels than observed in human plasma.[4] If no such species exists among standard laboratory animals (e.g., rats, dogs), direct administration of the synthesized metabolite is necessary.[4] For this guide, we will assume direct administration to a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog) species.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
Preliminary, short-duration studies are conducted to determine a range of doses for the definitive repeat-dose studies. The goal is to identify doses that cause no toxicity, mild-to-moderate toxicity, and severe but non-lethal toxicity (the MTD).
Definitive Repeat-Dose Toxicity Studies
The duration of these studies is guided by the intended duration of clinical use of the parent drug, rizatriptan.[4] Given that rizatriptan is used for acute treatment of migraine, subchronic studies (e.g., 28-day or 90-day) would be appropriate.
Caption: Workflow for a 28-day repeat-dose toxicity study.
Key Endpoints and Rationale
| Endpoint | Description | Scientific Rationale |
| Clinical Observations | Daily checks for signs of toxicity, morbidity, and mortality. | Provides a continuous overview of the animals' health and can indicate the onset of adverse effects. |
| Body Weight/Food Consumption | Measured weekly. | A sensitive indicator of general toxicity; significant changes can signal systemic adverse effects. |
| Clinical Pathology | Blood samples analyzed for hematology, coagulation, and serum chemistry parameters at termination. | Assesses effects on the hematopoietic system, liver function, kidney function, and other organ systems. |
| Gross Necropsy & Organ Weights | Macroscopic examination of all organs and tissues; weighing of key organs. | Identifies any treatment-related changes in organ size, shape, or appearance. |
| Histopathology | Microscopic examination of a comprehensive set of tissues from control and high-dose groups. | The definitive endpoint for identifying target organs of toxicity at the cellular level. |
Specialized Toxicology Assessments
Following the foundational and systemic toxicity studies, more specialized assessments are required to investigate effects on reproduction and development.
Reproductive and Developmental Toxicology
The need for and design of these studies are guided by ICH S5(R3).[15][16][17] These studies are critical if the parent drug is intended for use in women of childbearing potential.[18]
Standard Reproductive Toxicology Package
-
Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function and conception.
-
Embryo-Fetal Development (Teratogenicity): Evaluates the potential to cause birth defects. This is typically conducted in two species (one rodent, one non-rodent, e.g., rabbit).[18]
-
Pre- and Postnatal Development: Examines effects on the developing offspring from late gestation through lactation and into adulthood.
-
Objective: To assess the potential of this compound to induce developmental toxicity in the offspring of treated pregnant rats.
-
Test System: Time-mated female Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or vehicle daily by oral gavage during the period of major organogenesis (e.g., gestation days 6-17).
-
Monitor dams for clinical signs, body weight, and food consumption.
-
On gestation day 20 (one day prior to parturition), perform a Caesarean section.
-
Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Weigh and sex all fetuses.
-
Examine all fetuses for external, visceral, and skeletal malformations and variations.
-
-
Interpretation: An increase in the incidence of malformations, variations, or embryo-fetal death in the treated groups compared to controls would indicate developmental toxicity.[19]
Conclusion and Risk Assessment
The culmination of this comprehensive preclinical safety and toxicology program is a thorough risk assessment. The data from all studies—pharmacology, genetic toxicology, systemic toxicity, and reproductive toxicology—are integrated to form a complete safety profile of this compound. The NOAEL from the most sensitive species in the most relevant study is used to calculate a proposed safe starting dose for any potential first-in-human clinical trials, should they be deemed necessary.[7] This integrated assessment allows for an informed decision on the potential risks of this compound to human health, ensuring that any subsequent clinical development can proceed with a high degree of confidence in the safety of the molecule.
References
- 1. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. DailyMed - RIZATRIPTAN BENZOATE tablet, orally disintegrating [dailymed.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Nonclinical Safety and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. trial.medpath.com [trial.medpath.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Novel Approaches for Genotoxicity Testing [ebrary.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 17. fda.gov [fda.gov]
- 18. Food and Drug Administration guidelines for reproductive toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Desmethyl Rizatriptan in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Desmethyl rizatriptan, an active metabolite of rizatriptan, in human plasma. The methodology described herein is crucial for pharmacokinetic and drug metabolism studies involving rizatriptan. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated to meet the rigorous standards required for bioanalytical studies in drug development.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. Its primary metabolism occurs via oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1] A minor metabolic pathway leads to the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[1] Plasma concentrations of this compound are approximately 14% of the parent drug, and it is eliminated at a comparable rate.[1] Accurate quantification of this active metabolite is essential for a comprehensive understanding of the pharmacokinetics and overall therapeutic effect of rizatriptan.
This application note provides a detailed protocol for a validated UPLC-MS/MS method to quantify this compound in human plasma, offering the high sensitivity and specificity required for bioanalytical research.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Rizatriptan-d6 (or other suitable internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation and Analytical Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: UPLC Method Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 256.3 | 201.1 | 30 | 25 |
| Rizatriptan-d6 (IS) | 276.2 | 207.2 | 30 | 25 |
Standard Solutions and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Data Presentation
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and preclinical studies. This method meets the requirements for bioanalytical method validation, ensuring accurate and precise data for pharmacokinetic assessments of rizatriptan and its active metabolite.
References
"protocol for the solid-phase extraction of Desmethyl rizatriptan from biological matrices"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl rizatriptan is the major active metabolite of rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over other methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) by providing cleaner extracts and minimizing matrix effects, which is especially critical for sensitive analytical techniques like LC-MS/MS.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and reproducible results in bioanalysis. The following table summarizes the characteristics of common techniques used for the extraction of rizatriptan and its metabolites from biological fluids.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A precipitating agent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins. | Simple, fast, and inexpensive. | Results in the least clean extracts, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (aqueous sample and organic solvent). | Can achieve high recovery.[1] | Requires larger volumes of organic solvents, can be labor-intensive, and may result in emulsion formation. |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are partitioned onto a solid sorbent, washed to remove interferences, and then eluted with a small volume of solvent. | Provides the cleanest extracts, effectively removes interfering endogenous components like phospholipids, and minimizes matrix effects.[1] | Can be more time-consuming and costly than PPT. |
| Magnetic Solid-Phase Extraction (MSPE) | A specific type of SPE where the sorbent is coated on magnetic nanoparticles, allowing for easy separation using an external magnetic field. | Eliminates the need for centrifugation or vacuum manifolds, simplifying and speeding up the extraction process.[2] | May require specialized magnetic sorbents. |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a general guideline based on methods used for rizatriptan and other triptans in biological matrices.[3] Optimization may be required for specific applications and matrices.
3.1. Materials and Reagents
-
SPE Cartridges: Oasis HLB (hydrophilic-lipophilic balanced) cartridges are a suitable choice for extracting a range of triptans from biological fluids.[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide solution
-
Formic acid or acetic acid
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended.
3.2. Sample Pretreatment
-
Thaw frozen biological samples (plasma or urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For plasma samples, centrifugation may be necessary to remove any particulate matter.
-
For urine samples, enzymatic hydrolysis with β-glucuronidase may be required to cleave conjugated metabolites.[4][5]
-
Pipette a known volume (e.g., 500 µL) of the biological sample into a clean tube.
-
Add the internal standard solution.
-
Acidify the sample by adding a small volume of an acidic solution (e.g., 2% formic acid in water) to ensure the analyte is in an ionized state for optimal retention on a reversed-phase sorbent.
3.3. Solid-Phase Extraction Procedure
The following steps are performed using a vacuum manifold.
-
Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry.
-
Loading: Load the pretreated sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
A second wash with a slightly stronger organic solvent solution may be performed to remove more lipophilic interferences. Ensure this wash is not strong enough to elute the analyte of interest.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining wash solvent.
-
Elution: Elute this compound from the cartridge using a small volume (e.g., 2 x 500 µL) of an appropriate elution solvent. A common elution solvent for basic compounds like triptans is a mixture of an organic solvent and a base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution:
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Caption: Workflow for the solid-phase extraction of this compound.
Conclusion
Solid-phase extraction is a robust and effective method for the extraction of this compound from complex biological matrices. The protocol outlined in this application note provides a solid foundation for developing and validating a sensitive and specific bioanalytical method. By effectively removing matrix components, SPE can significantly improve the accuracy, precision, and reliability of quantitative analyses, making it the preferred choice for pharmacokinetic and other drug metabolism studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: Development and Validation of a Competitive ELISA for the Detection of Desmethyl Rizatriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction Rizatriptan is a selective 5-HT1B/1D receptor agonist used for the treatment of migraine headaches. Its primary route of metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an indole acetic acid metabolite. A minor metabolic pathway involves N-demethylation, forming N-monodesmethyl-rizatriptan (Desmethyl rizatriptan).[1][2] This metabolite retains activity similar to the parent compound at the 5-HT1B/1D receptor, with plasma concentrations reaching approximately 14% of the parent drug.[1] Accurate detection of this compound is crucial for comprehensive pharmacokinetic and metabolic studies of Rizatriptan. This document describes the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological matrices.
Assay Principle The assay is based on the principle of competitive ELISA. Microtiter plates are coated with a this compound-protein conjugate. In the assay, free this compound from a standard or sample is mixed with a specific primary antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the limited amount of primary antibody. A lower concentration of this compound in the sample results in more antibody binding to the plate, generating a stronger signal. Conversely, a higher concentration of the analyte leads to less antibody binding and a weaker signal. The signal is inversely proportional to the concentration of this compound in the sample.[3]
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS: 144034-84-4)[4]
-
Rizatriptan Benzoate (API)
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Polyclonal Anti-Desmethyl rizatriptan Antibody (produced in-house)
-
Goat Anti-Rabbit IgG-HRP conjugate (secondary antibody)
-
96-well microtiter plates (e.g., polyvinylchloride)[5]
-
Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)[6]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)[6]
-
Assay Buffer (PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution[7]
-
Stop Solution (e.g., 2N H₂SO₄)[6]
-
Microplate reader with a 450 nm filter[8]
Preparation of this compound-Protein Conjugates
-
Antigen for Coating (this compound-BSA):
-
Dissolve 5 mg of this compound in 1 mL of DMSO.
-
Dissolve 10 mg of BSA in 4 mL of PBS (pH 7.4).
-
Activate the carboxyl group (if one is introduced via a linker to the hapten) by adding 10 mg EDC and 5 mg NHS to the hapten solution and incubate for 1 hour at room temperature.
-
Add the activated hapten solution dropwise to the BSA solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Dialyze the conjugate against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten and reagents.
-
Store the conjugate at -20°C.
-
-
Immunogen (this compound-KLH):
-
The same protocol is followed, substituting KLH for BSA. This ensures that the antibodies generated are specific to the hapten and not the carrier protein used for plate coating.
-
Immunoassay Protocol
-
Plate Coating:
-
Washing and Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of this compound standards and unknown samples in Assay Buffer.
-
In a separate dilution plate, add 50 µL of each standard or sample to respective wells.
-
Add 50 µL of the diluted primary anti-Desmethyl rizatriptan antibody to each well.
-
Incubate for 1 hour at 37°C to allow the antibody to bind to the free analyte.[7]
-
Wash the coated and blocked assay plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture from the dilution plate to the corresponding wells of the assay plate.
-
Incubate for 90 minutes at 37°C.[7]
-
-
Secondary Antibody and Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.
-
Incubate for 1 hour at 37°C.[7]
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[8]
-
Assay Validation Data
Standard Curve
A typical standard curve was generated by plotting the percentage of binding (%B/B₀) against the logarithm of the this compound concentration. The data is fit using a four-parameter logistic (4-PL) curve.
| Concentration (ng/mL) | Mean OD 450nm | % B/B₀ |
| 0 (B₀) | 1.852 | 100.0% |
| 0.1 | 1.611 | 87.0% |
| 0.5 | 1.148 | 62.0% |
| 2.5 | 0.630 | 34.0% |
| 10 | 0.296 | 16.0% |
| 50 | 0.130 | 7.0% |
| 100 | 0.093 | 5.0% |
Sensitivity
The sensitivity of the assay was determined by calculating the Limit of Detection (LOD) and the Limit of Quantification (LOQ).[9]
| Parameter | Definition | Value (ng/mL) |
| LOD | Mean of zero standards - 2x Standard Deviation | 0.08 ng/mL |
| LOQ | Lowest concentration on the standard curve with acceptable precision and accuracy | 0.20 ng/mL |
Specificity and Cross-Reactivity
The specificity of the antibody was tested by determining its cross-reactivity with the parent drug, Rizatriptan, and other related compounds. The IC50 value, which is the concentration that causes 50% inhibition, was determined for each compound.[6]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100% |
| Rizatriptan | 125 | 1.2% |
| Rizatriptan N-oxide | >1000 | <0.15% |
| Indole-3-acetic acid | >1000 | <0.15% |
| Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100 |
Precision
Intra-assay and inter-assay precision were evaluated by analyzing three quality control (QC) samples at low, medium, and high concentrations.
Table 4a: Intra-Assay Precision (n=6 replicates)
| QC Level | Mean Conc. (ng/mL) | Std. Dev. | % CV |
|---|---|---|---|
| Low (0.5 ng/mL) | 0.52 | 0.036 | 6.9% |
| Medium (5 ng/mL) | 4.89 | 0.244 | 5.0% |
| High (40 ng/mL) | 41.2 | 2.266 | 5.5% |
Table 4b: Inter-Assay Precision (n=5 independent assays)
| QC Level | Mean Conc. (ng/mL) | Std. Dev. | % CV |
|---|---|---|---|
| Low (0.5 ng/mL) | 0.55 | 0.047 | 8.5% |
| Medium (5 ng/mL) | 5.15 | 0.386 | 7.5% |
| High (40 ng/mL) | 39.5 | 3.476 | 8.8% |
Accuracy (Spike and Recovery)
Accuracy was assessed by spiking known amounts of this compound into a biological matrix (e.g., drug-free serum) and calculating the percent recovery.[10]
| Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | % Recovery |
| Human Serum | 1.0 | 0.95 | 95.0% |
| Human Serum | 10.0 | 10.4 | 104.0% |
| Human Serum | 50.0 | 47.8 | 95.6% |
Conclusion The developed competitive ELISA provides a sensitive, specific, and reliable method for the quantitative determination of this compound. With a limit of quantification of 0.20 ng/mL and minimal cross-reactivity with the parent drug, this assay is a valuable tool for pharmacokinetic, drug metabolism, and therapeutic monitoring studies involving Rizatriptan. The validation data demonstrates that the assay is accurate and precise, meeting the requirements for bioanalytical applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Cas 144034-84-4,this compound | lookchem [lookchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 10. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethyl Rizatriptan in Receptor Binding and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl rizatriptan, the N-monodesmethyl metabolite of the widely used anti-migraine agent rizatriptan, is an active metabolite that retains significant pharmacological activity at serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] Like its parent compound, this compound is a potent agonist at these receptor subtypes, which are implicated in the pathophysiology of migraine.[1][2] The therapeutic action of triptans is attributed to their ability to mediate vasoconstriction of dilated intracranial arteries and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[2][4]
These application notes provide detailed protocols for the characterization of this compound and other related compounds at 5-HT1B and 5-HT1D receptors using standard in vitro pharmacological assays. The included methodologies for receptor binding and functional assays are essential for determining the affinity, potency, and efficacy of test compounds, thereby aiding in drug discovery and development programs targeting the serotonergic system.
Data Presentation
The following table summarizes the in vitro binding affinities of Rizatriptan and its active metabolite, this compound, at human cloned 5-HT1B and 5-HT1D receptors. This quantitative data is crucial for comparing the pharmacological profiles of these compounds.
| Compound | 5-HT1B IC50 (nM) | 5-HT1D IC50 (nM) |
| Rizatriptan | 7.2 | 2.3 |
| This compound | 19 | 9 |
Data sourced from Hargreaves et al. (2000)[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional cAMP Assay Workflow.
Experimental Protocols
Receptor Binding Assay: Competitive Radioligand Binding
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]5-Hydroxytryptamine ([3H]5-HT) or other suitable radioligand.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or other suitable unlabeled ligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter.
Procedure:
-
Preparation:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare solutions of the radioligand and the non-specific binding control in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (10 µM 5-HT), 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60 minutes.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This protocol outlines a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at the Gi/o-coupled 5-HT1B and 5-HT1D receptors by measuring the inhibition of forskolin-stimulated cAMP production. While specific quantitative functional data for this compound is not widely available, its activity is reported to be similar to that of the parent compound, rizatriptan.[1][2][3]
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Cell Culture Medium: As appropriate for the chosen cell line.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Equipment: 96- or 384-well cell culture plates, plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells according to standard protocols.
-
Seed the cells into the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with Stimulation Buffer.
-
Add Stimulation Buffer to each well and pre-incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add a fixed concentration of forskolin (typically 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Normalize the data, with 100% inhibition being the basal (no forskolin) level and 0% inhibition being the forskolin-stimulated level.
-
Determine the EC50 (the concentration of this compound that produces 50% of its maximal inhibitory effect) and Emax (the maximum inhibitory effect) values using a non-linear regression model (e.g., four-parameter logistic equation).
-
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Desmethyl Rizatriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] Understanding the ability of a drug molecule, such as Desmethyl rizatriptan, the primary metabolite of the migraine therapeutic rizatriptan, to cross this barrier is crucial for the development of CNS-active drugs and for assessing potential off-target neurological effects.[4][5] These application notes provide detailed in vitro and in vivo protocols to assess the BBB permeability of this compound.
Key Experimental Approaches
Two primary methodologies are employed to evaluate BBB permeability: in vitro cell-based assays and in vivo animal studies.
-
In Vitro Models: These typically utilize a monolayer of brain microvascular endothelial cells (BMECs) cultured on a semipermeable membrane to mimic the BBB.[5][6] These models are advantageous for higher throughput screening and mechanistic studies.
-
In Vivo Models: These studies involve administering the compound to a living animal and subsequently measuring its concentration in the brain and plasma.[3][7] In vivo methods provide a more physiologically relevant assessment of BBB penetration.[7]
Part 1: In Vitro Blood-Brain Barrier Permeability Assessment
This protocol describes an in vitro BBB model using a Transwell system. The model consists of a co-culture of human induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) and primary human astrocytes.
Experimental Workflow: In Vitro BBB Permeability Assay
Caption: Workflow for the in vitro BBB permeability assay using a co-culture Transwell model.
Detailed Protocol: In Vitro Transwell Assay
Materials and Reagents:
-
Human iPSC-derived Brain Microvascular Endothelial Cells (iBMECs)
-
Primary Human Astrocytes
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture plates (24-well)
-
Endothelial cell medium and astrocyte medium
-
Coating solution (e.g., Collagen IV and Fibronectin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Lucifer yellow or FITC-dextran (as a paracellular marker)
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Coating of Transwell Inserts: Coat the apical side of the Transwell inserts with the coating solution and incubate for at least 4 hours at 37°C.
-
Astrocyte Seeding: Seed primary human astrocytes on the basolateral side of the insert membrane. Culture for 2-3 days.
-
iBMEC Seeding: Seed iBMECs on the apical side of the coated insert.
-
Co-culture and Barrier Formation: Co-culture the cells for 4-5 days. Monitor the formation of a tight monolayer by measuring the TEER daily. A high TEER value (e.g., >1000 Ω x cm²) indicates a well-formed barrier.[8]
-
Permeability Experiment:
-
Wash the cell monolayers in both the apical and basolateral chambers with pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of this compound and a paracellular marker (e.g., Lucifer yellow) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. Analyze the concentration of the paracellular marker using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Data Presentation: In Vitro Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Propranolol (High Perm.) | > 10 | > 10 | ~1 |
| Atenolol (Low Perm.) | < 1 | < 1 | ~1 |
| Lucifer Yellow (Paracellular) | < 0.5 | < 0.5 | ~1 |
Note: The efflux ratio is calculated to determine if the compound is a substrate for active efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[9]
Part 2: In Vivo Blood-Brain Barrier Permeability Assessment
This protocol describes the use of cerebral microdialysis in rats to measure the unbound concentration of this compound in the brain extracellular fluid (ECF).
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for the in vivo BBB permeability assessment using cerebral microdialysis.
Detailed Protocol: In Vivo Cerebral Microdialysis
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
Blood collection tubes (with anticoagulant)
-
Homogenizer
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the desired brain region (e.g., striatum).
-
Implant a catheter into the jugular vein for blood sampling and compound administration.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period.
-
Administer this compound intravenously.
-
Collect dialysate samples from the brain at regular intervals (e.g., every 20 minutes) into collection vials.
-
Collect blood samples from the jugular vein catheter at the same time points.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Store all dialysate and plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the brain dialysate and plasma samples using a validated LC-MS/MS method.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) using a method like equilibrium dialysis.
-
-
Data Analysis:
-
The concentration in the dialysate represents the unbound concentration in the brain ECF (Cu,brain).
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as:
Kp,uu = AUCu,brain / AUCu,plasma
Where:
-
AUCu,brain is the area under the curve of the unbound brain concentration over time.
-
AUCu,plasma is the area under the curve of the unbound plasma concentration over time.
-
Data Presentation: In Vivo Permeability
| Parameter | Value | Unit |
| Dose | Experimental Value | mg/kg |
| Route of Administration | Intravenous | - |
| AUCu,plasma | Experimental Value | ngh/mL |
| AUCu,brain | Experimental Value | ngh/mL |
| Kp,uu | Calculated Value | - |
Note: A Kp,uu value > 0.3 is generally considered indicative of significant BBB penetration for CNS-targeted drugs.
Part 3: Analytical Method for this compound Quantification
A sensitive and specific analytical method is required to quantify the low concentrations of this compound in the collected biological samples. A reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) method is recommended.
LC-MS/MS Parameters (Example)
| Parameter | Condition |
| HPLC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Determine precursor and product ions for this compound and an internal standard |
| Collision Energy | Optimize for each transition |
Note: Method development and validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, are essential before analyzing experimental samples.[10][11]
Conclusion
The protocols outlined provide a comprehensive framework for assessing the blood-brain barrier permeability of this compound. The in vitro Transwell assay serves as a valuable tool for initial screening and mechanistic studies, while the in vivo microdialysis technique offers a more definitive, physiologically relevant measure of brain penetration.[3][7] Accurate quantification using a validated LC-MS/MS method is critical for the successful execution of these studies. The combined data from these experiments will provide crucial insights into the CNS disposition of this compound.
References
- 1. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijpar.com [ijpar.com]
- 11. omicsonline.org [omicsonline.org]
Application Notes and Protocols for the Laboratory Synthesis of High-Purity Desmethyl Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of high-purity Desmethyl rizatriptan, a primary metabolite and known impurity of the anti-migraine drug Rizatriptan. The synthesis is based on the well-established Fischer indole synthesis, followed by a robust purification strategy to yield the target compound with high purity suitable for use as a reference standard in analytical studies and drug development processes. This guide includes a step-by-step synthetic protocol, purification procedures, and analytical methods for purity assessment.
Introduction
This compound, chemically known as 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine, is a significant process-related impurity and metabolite of Rizatriptan. Accurate analytical characterization of pharmaceutical products requires the availability of high-purity reference standards of all potential impurities. This document outlines a reliable method for the laboratory-scale synthesis and purification of this compound. The synthetic strategy employs the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system. The subsequent purification protocol is designed to remove starting materials, by-products, and other process-related impurities, yielding this compound of high analytical purity.
Synthetic Pathway
The synthesis of this compound is analogous to the synthesis of Rizatriptan, proceeding via a Fischer indole synthesis. The key starting materials are 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride and a suitable equivalent of 4-aminobutanal.
Application Notes and Protocols: Desmethyl Rizatriptan as a Substrate for Studying Drug Transporter Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl rizatriptan is the only major pharmacologically active metabolite of rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] While the parent drug, rizatriptan, undergoes extensive metabolism, N-monodesmethyl-rizatriptan exhibits activity similar to rizatriptan itself.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this active metabolite is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile. Drug transporters are key determinants of a compound's pharmacokinetic profile and can be a source of drug-drug interactions (DDIs).[2][3]
These application notes provide a framework for investigating this compound as a potential substrate for various clinically relevant drug transporters. Due to the current lack of publicly available data on the interaction of this compound with specific drug transporters, this document presents generalized protocols and theoretical data tables. These can be adapted by researchers to initiate and guide their investigations.
Potential Transporter Interactions
Based on its physicochemical properties and the common pathways for similar small molecules, this compound is a candidate for interaction with several key drug transporter families:
-
P-glycoprotein (P-gp, ABCB1): An efflux transporter that can limit oral absorption and brain penetration.
-
Breast Cancer Resistance Protein (BCRP, ABCG2): Another important efflux transporter with broad substrate specificity, often co-expressed with P-gp.[2]
-
Organic Anion Transporting Polypeptides (OATPs): Uptake transporters, primarily in the liver (OATP1B1, OATP1B3), that mediate the uptake of drugs from the blood into hepatocytes.[4]
-
Organic Cation Transporters (OCTs): Uptake transporters involved in the disposition of organic cations in the liver, kidney, and other tissues.
-
Organic Anion Transporters (OATs): Uptake transporters crucial for the renal secretion of drugs.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from in vitro transporter assays.
Table 1: Substrate Assessment of this compound
| Transporter | System | Km (µM) | Vmax (pmol/mg protein/min) | Efflux Ratio (Papp B-A / Papp A-B) |
| P-gp (ABCB1) | MDCK-MDR1 Cells | Data not available | Data not available | Data not available |
| BCRP (ABCG2) | MDCK-BCRP Cells | Data not available | Data not available | Data not available |
| OATP1B1 | OATP1B1-HEK293 Cells | Data not available | Data not available | N/A |
| OATP1B3 | OATP1B3-HEK293 Cells | Data not available | Data not available | N/A |
| OCT1 | OCT1-HEK293 Cells | Data not available | Data not available | N/A |
Table 2: Inhibition Potential of this compound
| Transporter | Probe Substrate | IC50 (µM) | Ki (µM) |
| P-gp (ABCB1) | Digoxin | Data not available | Data not available |
| BCRP (ABCG2) | Estrone-3-sulfate | Data not available | Data not available |
| OATP1B1 | Estradiol-17β-glucuronide | Data not available | Data not available |
| OATP1B3 | Estradiol-17β-glucuronide | Data not available | Data not available |
| OAT1 | Para-aminohippurate | Data not available | Data not available |
| OAT3 | Estrone-3-sulfate | Data not available | Data not available |
| OCT2 | Metformin | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for the specific laboratory conditions and analytical methods used.
Protocol 1: Bidirectional Permeability Assay for Efflux Transporter Substrate Assessment (P-gp and BCRP)
This assay determines if this compound is a substrate of efflux transporters like P-gp or BCRP.
Workflow Diagram:
Caption: Bidirectional Permeability Assay Workflow.
Methodology:
-
Cell Culture:
-
Culture Madin-Darby canine kidney (MDCK) cells transfected with the transporter of interest (e.g., MDCK-MDR1 for P-gp) and the parental MDCK cell line on Transwell® inserts.
-
Maintain the cell cultures for 5-7 days to allow for the formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure integrity.
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
Collect samples from the receiver chamber at specified time points.
-
-
Inhibitor Control:
-
Run parallel experiments in the presence of a known inhibitor of the transporter (e.g., verapamil for P-gp) to confirm transporter-mediated efflux.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 in the transporter-expressing cells (and not in the parental cells) suggests that this compound is a substrate of the efflux transporter.
-
Protocol 2: Uptake Assay for Influx Transporter Substrate Assessment (OATPs, OCTs)
This assay determines if this compound is a substrate of uptake transporters like OATP1B1.
Workflow Diagram:
Caption: Uptake Assay Workflow.
Methodology:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably transfected with the transporter of interest (e.g., OATP1B1) and a vector-control cell line in appropriate multi-well plates.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Initiate the uptake by adding the uptake buffer containing a range of concentrations of this compound.
-
Incubate for a short, defined time at 37°C (to measure initial uptake rates).
-
Terminate the transport by rapidly washing the cells with ice-cold buffer.
-
-
Inhibitor Control:
-
Perform parallel experiments in the presence of a known inhibitor of the transporter (e.g., rifampicin for OATP1B1) to confirm specific uptake.
-
-
Sample Analysis:
-
Lyse the cells and quantify the intracellular concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Subtract the uptake in control cells from the uptake in transporter-expressing cells to determine the transporter-mediated net uptake.
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Protocol 3: Transporter Inhibition Assay
This assay determines if this compound can inhibit the activity of a specific transporter.
Workflow Diagram:
Caption: Transporter Inhibition Assay Workflow.
Methodology:
-
Assay System:
-
Use either transporter-overexpressing cell lines or isolated membrane vesicles.
-
-
Inhibition Assay:
-
Pre-incubate the assay system with a range of concentrations of this compound.
-
Initiate transport by adding a known probe substrate for the transporter at a concentration below its Km value.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction.
-
-
Controls:
-
Include a positive control inhibitor and a vehicle control.
-
-
Sample Analysis:
-
Quantify the amount of transported probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of probe substrate transport at each concentration of this compound.
-
Plot the percent inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers to investigate the interactions of this compound with key drug transporters. Characterizing these interactions is essential for a complete understanding of the drug's disposition and for predicting potential drug-drug interactions. The successful execution of these experiments will fill a critical knowledge gap and contribute to the overall safety and efficacy assessment of rizatriptan therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bioivt.com [bioivt.com]
- 3. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic anion transporting polypeptide (OATP)1B1 and OATP1B3 as important regulators of the pharmacokinetics of substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Desmethyl Rizatriptan in Preclinical Plasma Samples
Abstract
This document provides a comprehensive guide to the development and validation of a sensitive and robust bioanalytical method for the quantification of Desmethyl rizatriptan, an active metabolite of the anti-migraine drug rizatriptan, in preclinical plasma samples. The methodology leverages Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalysis due to its high selectivity and sensitivity. This guide is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic and pharmacodynamic studies. The protocols herein are designed to be self-validating, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Introduction: The Rationale for Quantifying this compound
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[1][2] Its therapeutic action is primarily mediated by vasoconstriction of cranial blood vessels. Rizatriptan undergoes extensive first-pass metabolism, primarily through oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][3][4] However, a minor metabolic pathway leads to the formation of N-monodesmethyl-rizatriptan (this compound).[1][3][4]
Crucially, this compound exhibits pharmacological activity at the 5-HT1B/1D receptor, similar to the parent compound.[3][4] Its plasma concentrations are approximately 14% of the parent drug and it is eliminated at a similar rate.[3][4] In preclinical studies, which form the bedrock of drug safety and efficacy evaluation, understanding the pharmacokinetic profile of both the parent drug and its active metabolites is paramount. Quantifying this compound is therefore essential to:
-
Accurately characterize the total pharmacologically active moiety.
-
Elucidate the complete pharmacokinetic profile, including metabolite formation and elimination.
-
Assess the metabolite's contribution to the overall efficacy and potential toxicity.
-
Understand potential drug-drug interactions that may affect rizatriptan's metabolism.[4]
This application note details a robust LC-MS/MS method designed for the reliable quantification of this compound in common preclinical matrices such as rat or mouse plasma.
Methodological Framework
The selection of LC-MS/MS is predicated on its ability to provide high selectivity by separating the analyte chromatographically and differentiating it based on its mass-to-charge ratio (m/z), and high sensitivity for detecting low concentrations typical in preclinical studies.
Internal Standard (IS) Selection: The Key to Precision
The use of an appropriate internal standard is critical to compensate for variations during sample preparation and instrumental analysis.[5][6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects, thus providing the most accurate correction.[5] If a SIL-IS is not available, a structurally similar analog that does not interfere with the analyte and is not endogenously present can be used. For this protocol, we will proceed with the gold standard, this compound-d3.
Sample Preparation Strategy: Protein Precipitation
For high-throughput preclinical studies, a simple and efficient sample preparation technique is desirable. Protein Precipitation (PPT) is a widely used method that effectively removes the majority of proteins from plasma samples, which can interfere with the analysis.[7][8] This method involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins.[7] While other techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT offers a good balance of speed, simplicity, and recovery for this application.[9][10]
Detailed Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d3 (Internal Standard).
-
Biological Matrix: Blank rat plasma (K2EDTA as anticoagulant).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, 96-well plates.
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and this compound-d3 reference standards and dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of this compound-d3 with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank rat plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.1 to 100 ng/mL.
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound-d3) to each sample, except for the blank matrix samples.
-
Add 150 µL of acetonitrile to each tube/well to precipitate the proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Proposed LC-MS/MS Conditions
The following are starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined (e.g., m/z 256.2 -> 187.1) |
| This compound-d3: To be determined (e.g., m/z 259.2 -> 190.1) | |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Note: The proposed MRM transitions are hypothetical and must be optimized by infusing the pure compounds into the mass spectrometer.
Bioanalytical Method Validation Protocol
The developed method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[11][12][13][14]
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank rat plasma. Check for interfering peaks at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Analyze at least five calibration curves with a minimum of six non-zero standards. Use a weighted (e.g., 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | Analyze at least five replicates of the LLOQ sample. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal, precision ≤20% CV. |
| Accuracy & Precision | Analyze QC samples (LLOQ, LQC, MQC, HQC) in at least five replicates per run, over at least three separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Recovery | Compare the peak area of the analyte from extracted samples (pre-spiked) to unextracted samples (post-spiked) at three QC levels. | Recovery should be consistent and reproducible. |
| Matrix Effect | Compare the peak area of the analyte in post-spiked extracted blank plasma from at least six different sources to the peak area in a neat solution.[15][16][17] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 4 hours at room temp), Long-term (-80°C), and in processed samples. | Mean concentrations should be within ±15% of nominal concentrations. |
Visualizations
Caption: High-level workflow for the bioanalysis of this compound.
Caption: Detailed step-by-step sample preparation protocol.
References
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 9. tecan.com [tecan.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. droracle.ai [droracle.ai]
"application of chiral chromatography for the separation of potential Desmethyl rizatriptan isomers"
Publication Number: APN-DDR-0012
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a proposed methodology for the chiral separation of potential Desmethyl rizatriptan isomers using High-Performance Liquid Chromatography (HPLC). This compound is a primary metabolite of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraines. As the metabolic process of demethylation does not affect the chiral center of the parent molecule, this compound exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust stereoselective analytical methods. This document provides a detailed protocol based on the well-established success of polysaccharide-based chiral stationary phases for the separation of chiral amines and related indole alkaloids.
Introduction
Rizatriptan is an effective therapeutic agent for the acute treatment of migraine headaches. It is metabolized in the body primarily through oxidative deamination by monoamine oxidase A (MAO-A) and to a lesser extent, via N-demethylation, yielding N-monodesmethyl-rizatriptan.[1][2] This desmethyl metabolite retains pharmacological activity comparable to the parent compound.[1] Given that the chiral center of Rizatriptan is preserved during metabolism, this compound is a chiral molecule, and its enantiomers may exhibit different potencies, toxicities, and pharmacokinetic profiles. Therefore, a reliable method to separate and quantify these enantiomers is crucial for comprehensive drug metabolism studies, pharmacokinetic analyses, and ensuring the safety and efficacy of Rizatriptan.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers.[3][4][5] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide variety of chiral compounds, including primary and secondary amines.[3][6][7][8] This application note outlines a starting protocol for the chiral separation of this compound isomers, leveraging a polysaccharide-based CSP in a normal phase chromatographic mode.
Proposed Chiral HPLC Method
Based on the chemical structure of this compound (a tertiary amine with an indole moiety), a normal phase HPLC method using a polysaccharide-based chiral stationary phase is proposed. The addition of a basic modifier to the mobile phase is recommended to minimize peak tailing and improve chromatographic efficiency.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm or 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 1.0 mg/mL |
Hypothetical Data Presentation
The following table presents expected, hypothetical results for the chiral separation of this compound isomers based on the proposed method. This table serves as a template for researchers to populate with their experimental data.
Table 1: Hypothetical Chromatographic Results
| Compound | Enantiomer | Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Rs) |
| This compound | Enantiomer 1 | 8.5 | 1.1 | - |
| This compound | Enantiomer 2 | 10.2 | 1.2 | > 2.0 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of solutions and the execution of the chiral separation.
Reagents and Materials
-
This compound Racemate
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (HPLC Grade)
-
CHIRALPAK® AD-H column (or equivalent amylose-based CSP)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Measure 800 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 200 mL of Isopropanol to the same cylinder.
-
Add 1.0 mL of Diethylamine.
-
Transfer the mixture to a suitable solvent reservoir.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum degassing.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound racemate.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase to the flask and sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Equilibration
-
Install the CHIRALPAK® AD-H column into the HPLC system.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 225 nm (or 280 nm).
-
Begin pumping the mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
Sample Analysis
-
Inject 10 µL of the prepared standard solution onto the column.
-
Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomeric peaks.
-
Integrate the peaks and record the retention times, peak areas, tailing factors, and calculate the resolution between the two enantiomers.
Method Development and Optimization
The successful separation of chiral compounds can be highly dependent on the specific CSP and mobile phase composition.[9][10] If the proposed method does not yield adequate separation (Resolution < 1.5), the following optimization strategies can be employed:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to Isopropanol (e.g., 90:10, 70:30). Increasing the percentage of the alcohol modifier (IPA) will generally decrease retention times.
-
Alcohol Modifier: Substitute Isopropanol with Ethanol. Different alcohol modifiers can alter the chiral recognition mechanism and improve selectivity.
-
Basic Additive: Adjust the concentration of Diethylamine (e.g., 0.05% to 0.2%) or substitute it with another basic modifier such as triethylamine (TEA) or butylamine (BA).[3]
-
Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution, at the cost of longer analysis times.
-
Temperature: Varying the column temperature can affect enantioselectivity. Both enthalpically and entropically driven separations are observed on polysaccharide CSPs.[11]
-
Column Screening: If separation is not achieved on the CHIRALPAK® AD-H, screening other polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC, or a cellulose-based column like CHIRALCEL® OD-H) is a standard approach in chiral method development.[9]
Visualizations
The following diagrams illustrate the logical workflow for chiral method development and the experimental protocol for the analysis of this compound isomers.
Caption: Logical workflow for chiral method development.
Caption: Step-by-step experimental workflow.
References
- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.today [hplc.today]
- 11. Dedicated comparisons of diverse polysaccharide- and zwitterionic Cinchona alkaloid-based chiral stationary phases probed with basic and ampholytic indole analogs in liquid and subcritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of Desmethyl Rizatriptan
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Desmethyl rizatriptan.
Troubleshooting Guide
This guide offers a systematic approach to identifying, diagnosing, and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Question 1: You are observing poor reproducibility and inconsistent peak areas for this compound across different plasma lots, even when the internal standard (IS) response appears stable. What could be the cause and how can it be investigated?
Answer:
This issue is often indicative of differential matrix effects between individual lots of biological matrix. While a stable IS response is good, it may not be perfectly co-eluting with or experiencing the exact same ionization suppression or enhancement as this compound.
Possible Cause:
-
Lot-to-Lot Variability: Endogenous molecules such as phospholipids, salts, or other metabolites can vary in concentration between different sources of plasma, leading to inconsistent ion suppression or enhancement.[1]
Troubleshooting Steps:
-
Perform a Matrix Factor Assessment Across Multiple Lots: The most direct way to investigate this is to determine the matrix factor (MF) in at least six different lots of blank plasma.
-
Analyze the Data: Calculate the matrix factor for this compound and your internal standard for each lot. A significant variation in the MF for this compound across lots, even with a consistent IS-normalized MF, points to differential matrix effects.
Experimental Protocol: Matrix Factor Assessment in Multiple Plasma Lots
A post-extraction spike experiment should be performed to quantitatively assess the matrix effect.[2]
Methodology:
-
Sample Set Preparation:
-
Set A (Neat Solution): Prepare this compound and the IS in the final mobile phase composition at a concentration representative of a mid-range quality control (QC) sample.
-
Set B (Post-Spike Samples): Extract blank plasma from six different individual lots using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After extraction, spike the resulting extracts with this compound and the IS to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Inject all samples and record the peak areas for both the analyte and the IS.
-
Calculation:
-
Matrix Factor (MF):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Data Interpretation:
| Lot ID | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS-Normalized MF |
| Lot 1 | 85,000 | 190,000 | 0.85 | 0.98 |
| Lot 2 | 72,000 | 185,000 | 0.72 | 0.85 |
| Lot 3 | 91,000 | 195,000 | 0.91 | 1.02 |
| Lot 4 | 65,000 | 188,000 | 0.65 | 0.76 |
| Lot 5 | 88,000 | 192,000 | 0.88 | 0.99 |
| Lot 6 | 78,000 | 189,000 | 0.78 | 0.90 |
| Mean Neat Area (Set A) | 100,000 | 193,000 | ||
| %CV | 13.2% | 9.8% |
-
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
-
A high coefficient of variation (%CV) in the analyte MF across different lots confirms lot-to-lot variability in matrix effects.
Workflow for Investigating Lot-to-Lot Variability
Caption: Workflow for diagnosing lot-to-lot matrix effect variability.
Question 2: Your assay for this compound is suffering from significant ion suppression, leading to poor sensitivity. How can you identify the source of the suppression and improve the method?
Answer:
Significant ion suppression is a common challenge in LC-MS/MS bioanalysis, often caused by co-eluting endogenous components from the biological matrix.[3] The primary strategies to overcome this involve improving the removal of these interferences or chromatographically separating them from the analyte.
Troubleshooting Steps:
-
Identify the Region of Suppression: A post-column infusion experiment can pinpoint the retention times where matrix components are causing the most significant ion suppression.
-
Enhance Sample Preparation: The most common sources of matrix effects in plasma are phospholipids. Evaluate different sample preparation techniques to determine which provides the cleanest extract.
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning the analyte into an organic solvent.
-
Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences.
-
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from the interfering components.
-
Modify Gradient: A shallower gradient can improve resolution between peaks.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) may alter the elution profile of interferences relative to the analyte.
-
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
Methodology:
-
Prepare three sets of plasma samples at a mid-QC concentration.
-
Process each set with a different extraction technique:
-
Set 1 (PPT): Precipitate with acetonitrile (1:3 plasma to solvent ratio).
-
Set 2 (LLE): Extract with methyl tert-butyl ether (MTBE) under basic conditions.
-
Set 3 (SPE): Use a mixed-mode cation exchange SPE cartridge.
-
-
Analyze the extracts and compare the matrix factor and recovery for each method.
Data Interpretation Table:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Overall Process Efficiency (%) |
| Protein Precipitation | 95 | 0.45 (Suppression) | 42.8 |
| Liquid-Liquid Extraction | 88 | 0.75 (Suppression) | 66.0 |
| Solid-Phase Extraction | 92 | 0.95 (Minimal Effect) | 87.4 |
Post-Column Infusion Experimental Workflow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of chromatographic conditions for separating rizatriptan and Desmethyl rizatriptan"
This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the successful chromatographic separation of rizatriptan and its primary metabolite, N-desmethyl rizatriptan.
Experimental Protocols: Recommended HPLC Method
This section details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of rizatriptan and desmethyl rizatriptan.
Objective: To achieve baseline separation between rizatriptan and this compound with good peak symmetry and reproducibility.
Materials and Reagents:
-
Rizatriptan Benzoate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Ultrapure Water
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.2) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | Ambient (approx. 25°C) |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Procedure:
-
Mobile Phase Preparation:
-
To prepare the phosphate buffer, dissolve an appropriate amount of potassium dihydrogen orthophosphate in ultrapure water to make a 20 mM solution.
-
Adjust the pH of the buffer to 3.2 using orthophosphoric acid.[1]
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 70:30 ratio.[1]
-
Degas the mobile phase by sonication for 10-15 minutes before use.
-
-
Standard Solution Preparation:
-
Rizatriptan Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Rizatriptan Benzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
-
This compound Stock Solution (e.g., 100 µg/mL): Prepare in a similar manner to the rizatriptan stock solution.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing both rizatriptan and this compound at a suitable concentration (e.g., 10 µg/mL each) by diluting with the mobile phase.
-
-
Sample Preparation:
-
For drug substance, accurately weigh the sample, dissolve in mobile phase, and dilute to the desired concentration.
-
For dosage forms, weigh and finely powder a representative number of units. Extract an amount of powder equivalent to a single dose with the mobile phase, using sonication to aid dissolution.[2] Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the mixed working standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solutions for analysis.
-
Comparative Data of Chromatographic Conditions
The following table summarizes various reported chromatographic conditions for the analysis of rizatriptan, providing a reference for method optimization.
| Parameter | Method 1[1] | Method 2[3] | Method 3[4] | Method 4[5] |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Hiper C18 (250 x 4.6 mm, 5 µm) | Perfectsil C18 (250 x 4.6 mm, 5 µm) | Hibar C18 (250 x 4.6 mm, 5 µm) | Zorbax SB CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.2) : Methanol (70:30 v/v) | 0.01 M Phosphate Buffer (pH 5.0) : Methanol (80:20 v/v) | 10 mM Di-potassium hydrogen orthophosphate (pH 3.2) : Methanol (77:23 v/v) | Phosphate Buffer (pH 3.4) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min | 1.0 mL/min |
| Detection | 225 nm (PDA) | 225 nm | 231 nm | 225 nm (UV) |
| Retention Time (Rizatriptan) | 5.17 min | ~5.9 min | 7.7 min | 4.75 min |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of rizatriptan and this compound.
Q1: Why is there poor resolution between the rizatriptan and this compound peaks?
A1: Poor resolution is the failure to achieve baseline separation between two adjacent peaks.
-
Potential Cause 1: Inappropriate Mobile Phase Composition. The organic modifier (acetonitrile or methanol) percentage is critical. This compound is expected to be slightly more polar than rizatriptan and thus elute earlier.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and may improve the separation between the two peaks.
-
-
Potential Cause 2: Incorrect Mobile Phase pH. The pH of the mobile phase affects the ionization state of the analytes. Rizatriptan has basic functional groups.
-
Solution: Adjusting the buffer pH can alter the retention characteristics. A slight modification of the pH (e.g., from 3.2 to 3.0 or 3.4) can sometimes significantly improve resolution.[1]
-
-
Potential Cause 3: Column Inefficiency. The column may be old, contaminated, or not suitable for the separation.
-
Solution: First, try flushing the column with a strong solvent. If that fails, replace the column with a new one of the same type or consider a column with a different stationary phase (e.g., a Phenyl column) for alternative selectivity.[6]
-
Q2: My peaks are tailing. What should I do?
A2: Peak tailing is often observed for basic compounds like rizatriptan and can be identified by a tailing factor > 2.
-
Potential Cause 1: Secondary Interactions with Column Silanols. Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of the analytes, causing tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving peak shape.
-
-
Potential Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller amount.
-
-
Potential Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample is dissolved in the mobile phase or a solvent of similar or weaker elution strength.
-
Q3: The retention times are shifting between injections. Why is this happening?
A3: Retention time variability can compromise the reliability of your analysis.
-
Potential Cause 1: Inadequate Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before starting the analysis.
-
Solution: Always allow the system to equilibrate until a stable baseline is observed. This can take 30 minutes or longer.
-
-
Potential Cause 2: Fluctuations in Temperature. Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Potential Cause 3: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
-
-
Potential Cause 4: Pump Issues. The HPLC pump may not be delivering a consistent flow rate.
-
Solution: Check the pump for leaks and perform routine maintenance, including seal replacement.
-
Q4: I am seeing ghost peaks or unexpected peaks in my chromatogram.
A4: These are peaks that do not correspond to the analytes of interest.
-
Potential Cause 1: Contaminated Mobile Phase or Glassware. Impurities in the solvents or dirty glassware can introduce contaminants.
-
Solution: Use high-purity HPLC grade solvents and meticulously clean all glassware. Filter all buffers and aqueous solutions.
-
-
Potential Cause 2: Sample Carryover. Residual sample from a previous injection is eluting in the current run.
-
Solution: Implement a needle wash step in your autosampler sequence, using a strong solvent to clean the injection port and needle between injections.
-
-
Potential Cause 3: Sample Degradation. Rizatriptan can degrade under certain conditions, such as exposure to strong acids or oxidizing agents.[3]
-
Solution: Prepare samples fresh and protect them from light and extreme temperatures. Ensure the sample diluent is not promoting degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between rizatriptan and this compound? A1: this compound is the N-desmethyl metabolite of rizatriptan, meaning one of the methyl groups on the terminal amine has been removed. This makes it slightly more polar than the parent drug.
Q2: Which stationary phase is best for this separation? A2: A C18 (octadecylsilane) column is the most common and a good starting point for reversed-phase separation of rizatriptan and its related substances.[1][4] However, for optimizing selectivity, other phases like C8 or Phenyl can also be effective.[6]
Q3: Can I use UPLC for this separation? A3: Yes, a UPLC (Ultra-Performance Liquid Chromatography) method can also be developed. UPLC uses columns with smaller particle sizes (<2 µm) and can provide faster run times and higher resolution compared to traditional HPLC. The fundamental principles of method development and troubleshooting remain the same.
Q4: At what wavelength should I monitor the separation? A4: Rizatriptan has a UV maximum at approximately 225 nm and 280 nm. A detection wavelength of 225 nm is commonly used as it provides high sensitivity for rizatriptan and its related substances.[1][3][5]
Q5: Is it necessary to use a buffer in the mobile phase? A5: Yes, using a buffer is crucial. Rizatriptan and this compound are basic compounds, and a buffer is needed to control the pH of the mobile phase. This ensures consistent ionization of the analytes, leading to reproducible retention times and good peak shapes. A pH in the acidic range (e.g., 3-4) is typically used to ensure the analytes are in their protonated form.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for developing and troubleshooting the chromatographic method for separating rizatriptan and this compound.
Caption: Workflow for chromatographic method development and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
"addressing the chemical stability of Desmethyl rizatriptan in various solvents"
Version: 1.0
Introduction
Welcome to the technical support center for Desmethyl rizatriptan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the chemical stability of this compound in various solvents. As a primary metabolite of Rizatriptan, understanding its stability profile is crucial for accurate analytical method development, impurity profiling, and formulation studies.[1][2] This document provides practical, field-proven insights and detailed protocols to address common challenges encountered during experimental workflows.
While extensive data exists for the parent drug, Rizatriptan Benzoate, direct studies on this compound are less common.[3][4][5] This guide leverages the established degradation behavior of Rizatriptan as a foundational model, providing a robust starting point for your investigations into its desmethyl metabolite. It is, however, imperative to experimentally verify these findings for this compound, as subtle structural differences can influence stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues related to the stability of this compound in solution.
FAQ 1: My this compound sample shows significant degradation in an acidic mobile phase. What is the likely cause and how can I mitigate this?
Answer:
Significant degradation in acidic conditions is expected for triptan-family compounds.[3][4][6] The indole nucleus and the tertiary amine in the this compound structure are susceptible to acid-catalyzed hydrolysis.
-
Causality: The degradation is likely due to the cleavage of the bond between the indole ring and the ethylamine side chain.[3] Studies on Rizatriptan Benzoate have shown extensive degradation in acidic media.[3][4][7]
-
Troubleshooting:
-
pH Adjustment: The most effective mitigation strategy is to adjust the pH of your solvent or mobile phase to a less acidic or neutral range. For HPLC analysis, a mobile phase pH between 3.5 and 5.0 is often a good starting point to balance analyte stability and chromatographic performance.[5]
-
Solvent Selection: If your experimental design permits, consider using a less protic solvent. However, for aqueous-based assays, pH control remains the primary tool.
-
Temperature Control: Acid-catalyzed hydrolysis is often accelerated at higher temperatures. Ensure your samples are maintained at a controlled, cool temperature (e.g., 4-8°C) during storage and analysis.
-
FAQ 2: I am observing peak tailing and inconsistent retention times for this compound in my HPLC analysis. Could this be a stability issue?
Answer:
While chromatographic issues can have multiple causes, peak tailing and shifting retention times can indeed be indicative of on-column degradation or interactions with active sites on the stationary phase, which can be exacerbated by stability issues.
-
Causality: The amine group in this compound can interact with free silanol groups on silica-based columns, leading to peak tailing. If the mobile phase pH is not optimal, it can also contribute to the ionization state of the molecule, affecting its interaction with the stationary phase and potentially its stability during the chromatographic run.
-
Troubleshooting:
-
Mobile Phase Optimization: Ensure your mobile phase is adequately buffered. A phosphate buffer is commonly used to maintain a consistent pH.[3][5]
-
Column Selection: Consider using a column with end-capping to minimize silanol interactions. A C18 column is a common choice for the analysis of Rizatriptan and its metabolites.[3][4][5]
-
Sample Diluent: The pH of your sample diluent should be compatible with the mobile phase to avoid on-column pH shifts and potential degradation.
-
FAQ 3: What are the expected degradation products of this compound under oxidative stress?
Answer:
Based on studies of Rizatriptan and the general chemistry of indoles, oxidative degradation is a known pathway.[8]
-
Causality: The indole ring is susceptible to oxidation. The metabolic pathway of Rizatriptan includes N-oxidation.[8] Therefore, the formation of N-oxide derivatives of this compound is a plausible degradation pathway.
-
Expected Degradants: The primary oxidative degradation product is likely the N-oxide of this compound. Other oxidation products of the indole ring may also form.
-
Identification: Mass spectrometry (LC-MS) is the most effective technique for identifying these degradation products.[3]
FAQ 4: Is this compound sensitive to light? Should I take special precautions?
Answer:
Based on forced degradation studies of Rizatriptan Benzoate, the molecule is generally stable under photolytic stress.[3][4][5][7]
-
Causality: The chromophores in the this compound molecule do not appear to be highly susceptible to degradation upon exposure to UV or visible light under standard laboratory conditions.
-
Recommendation: While significant photolytic degradation is not expected, it is always good practice to store analytical standards and samples in amber vials or protected from direct light to ensure long-term stability and prevent any minor degradation, as recommended by ICH guidelines.[9]
Experimental Protocols
The following protocols are provided as a starting point for investigating the chemical stability of this compound. These are based on established forced degradation studies for Rizatriptan Benzoate and should be adapted and validated for your specific application.[10]
Protocol 1: Forced Degradation Study - Hydrolytic Stability
Objective: To assess the stability of this compound in acidic and basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation:
-
Incubate the solution at 80°C for 1 hour.[5]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 2N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Basic Degradation:
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them against a non-stressed control sample.
Protocol 2: Forced Degradation Study - Oxidative Stability
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Stock Solution: Use the 1 mg/mL stock solution prepared in Protocol 1.
-
Oxidative Degradation:
-
Analysis: Analyze the sample using an appropriate HPLC method.
Data Presentation
Table 1: Summary of Expected Degradation of Rizatriptan Benzoate under Various Stress Conditions
Note: This data is for Rizatriptan Benzoate and serves as a predictive model for this compound. Experimental verification is required.
| Stress Condition | Reagent/Condition | Incubation Time & Temperature | Expected Degradation | Reference |
| Acid Hydrolysis | 2N HCl | 8 hours at 90°C | ~48.82% | [3][4] |
| Base Hydrolysis | 2N NaOH | 8 hours at 90°C | ~13.86% | [3][4] |
| Oxidation | 3% H₂O₂ | 1 hour at Room Temp | ~9.27% | [3][4] |
| Thermal | 60°C | 8 hours | Stable | [11] |
| Photolytic | Direct Sunlight | 30 days | Stable | [5] |
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Diagram 2: Predicted Degradation Pathways of this compound
Caption: Predicted major degradation pathways for this compound.
References
- 1. Cas 144034-84-4,this compound | lookchem [lookchem.com]
- 2. This compound | 144034-84-4 [m.chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product [ideas.repec.org]
- 7. biomedres.us [biomedres.us]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
"strategies to improve the ionization efficiency of Desmethyl rizatriptan in mass spectrometry"
Welcome to the technical support center for the mass spectrometry analysis of Desmethyl Rizatriptan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance the ionization efficiency of this key metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For this compound, which contains a basic secondary amine group, positive electrospray ionization (ESI+) is the recommended mode. This technique readily protonates the analyte, forming a stable [M+H]⁺ ion, which is crucial for sensitive detection.
Q2: I am observing a low signal for this compound. What are the initial troubleshooting steps?
A2: A low signal can stem from several factors. A systematic approach is best to identify the root cause. Begin by verifying your sample preparation, then evaluate the liquid chromatography (LC) conditions, and finally, optimize the mass spectrometer (MS) source parameters. A logical workflow can help pinpoint the issue efficiently.
Q3: How does the mobile phase composition affect the ionization of this compound?
A3: The mobile phase plays a critical role in the ionization efficiency of this compound. The pH and the type of additives used can significantly impact the signal intensity. An acidic mobile phase is generally preferred as it ensures the secondary amine group is protonated, which is favorable for ESI+ analysis.
Q4: Which mobile phase additives are recommended for enhancing the signal of this compound?
A4: Acidic mobile phase modifiers are essential for good chromatographic peak shape and for promoting protonation.[1] Commonly used and effective additives include formic acid, acetic acid, and ammonium formate. The choice of additive and its concentration should be optimized for your specific LC-MS system.
Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?
A5: The molecular weight of this compound is approximately 255.3 g/mol . In positive ESI mode, the expected precursor ion is the protonated molecule [M+H]⁺ at an m/z of approximately 256.2. Based on the known fragmentation of Rizatriptan, which involves the loss of the triazole moiety, a major product ion for this compound would be expected around m/z 187.1.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
A weak signal for this compound is a common challenge. Follow these steps to diagnose and resolve the issue:
-
Step 1: Verify Sample Preparation: Inefficient extraction or the presence of matrix components can suppress the ionization of your analyte. Ensure your extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) is optimized for recovery and cleanliness.
-
Step 2: Optimize Mobile Phase: The mobile phase pH is critical. This compound, being a basic compound, requires an acidic environment to promote protonation. Experiment with different additives and concentrations as detailed in the table below.
-
Step 3: Adjust MS Source Parameters: Fine-tuning the source parameters can significantly boost your signal. Systematically optimize the capillary voltage, source temperature, and gas flows to find the best conditions for this compound.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Poor chromatography can compromise sensitivity and reproducibility.
-
Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with residual silanol groups on the silica-based column. Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can mitigate these interactions.
-
Incompatible Sample Solvent: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion. Ensure your sample solvent is similar in composition and strength to the mobile phase.
-
Column Degradation: Over time, the performance of your LC column will degrade. If you observe a general decline in peak shape for all analytes, consider replacing the column.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Signal Intensity
The choice of mobile phase additive can have a substantial impact on the ionization efficiency of this compound. The following table provides a relative comparison of commonly used additives.
| Mobile Phase Additive | Typical Concentration | Relative Signal Intensity (ESI+) | Comments |
| Formic Acid | 0.1% | +++ | Excellent for protonation, provides good peak shape, and is highly volatile.[3] |
| Acetic Acid | 0.1% - 0.5% | ++ | A weaker acid than formic acid, may result in a slightly higher mobile phase pH.[3][4] |
| Ammonium Formate | 5-10 mM | ++ | Provides buffering capacity and can improve peak shape. Often used in combination with formic acid.[1] |
| Ammonium Acetate | 5-10 mM | + | Can be useful for buffering but may lead to slightly lower sensitivity compared to formate-based additives. |
Note: The relative signal intensity is a general guide and can vary depending on the specific LC-MS system and conditions.
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Additive
This protocol outlines a systematic approach to selecting the optimal mobile phase additive for this compound analysis.
-
Prepare Stock Solutions: Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Prepare Mobile Phases:
-
Mobile Phase A: Water with the selected additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same concentration of the selected additive.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with a starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject a fixed volume of the this compound stock solution.
-
Run a generic gradient to elute the analyte.
-
Monitor the signal intensity of the [M+H]⁺ ion for this compound.
-
-
Repeat for Each Additive: Repeat steps 2 and 3 for each of the mobile phase additives listed in Table 1.
-
Compare Results: Compare the signal intensity and peak shape obtained with each additive to determine the optimal mobile phase composition for your system.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise approach to troubleshooting low signal intensity.
Diagram 2: Logic for Mobile Phase Additive Selection
Caption: Decision pathway for selecting a suitable mobile phase additive.
References
"refining the purification process to remove impurities from synthetic Desmethyl rizatriptan"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic Desmethyl rizatriptan.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, several process-related impurities and byproducts can form. The most common impurities include:
-
Rizatriptan: The parent drug from which this compound is often derived.
-
N-Nitroso this compound: A potential nitrosamine impurity.
-
Rizatriptan N-oxide: An oxidation byproduct.
-
Dimeric Impurities: Such as rizatriptan-1,2-dimer and rizatriptan-2,2-dimer, which can form during the synthesis.[1]
-
Unreacted Starting Materials and Intermediates: Residual precursors from the synthetic route.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most common and effective methods for purifying this compound are:
-
Crystallization/Recrystallization: This is a widely used technique for purifying solid organic compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of pure crystals.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful chromatographic technique for isolating and purifying compounds from a mixture. It is particularly useful for removing impurities with similar polarities to the target compound.
Q3: How do I choose the right solvent for crystallization?
A3: The ideal solvent for crystallization should:
-
Dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.
-
Dissolve the impurities well at room temperature or not at all.
-
Be chemically inert and not react with this compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Common solvent systems for compounds with indole moieties include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and mixtures with anti-solvents like water or hexanes.[2]
Q4: What analytical techniques are used to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound and quantifying impurities.[1] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for impurity identification.[1]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not crystallize upon cooling. | - The solution is not supersaturated.- The cooling process is too rapid.- The concentration of the compound is too low. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature, and then in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooled too quickly.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Use a solvent mixture to adjust the polarity.[3] |
| Low recovery of the purified product. | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Pre-heat the filtration apparatus to prevent premature crystallization. |
| The purified product is still impure. | - The chosen solvent dissolves the impurity to a similar extent as the product.- The crystals were not washed properly after filtration.- Impurities were trapped within the crystal lattice. | - Try a different crystallization solvent or a mixture of solvents.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Recrystallize the product a second time. |
Preparative HPLC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from an impurity. | - The mobile phase composition is not optimal.- The column is not suitable for the separation.- The flow rate is too high. | - Adjust the ratio of the organic solvent and aqueous buffer in the mobile phase.- Try a different column stationary phase (e.g., C18, Phenyl).- Reduce the flow rate to increase resolution. |
| Peak tailing for this compound. | - The column is overloaded.- Secondary interactions between the analyte and the stationary phase.- The mobile phase pH is not optimal. | - Reduce the amount of sample injected onto the column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the pH of the mobile phase buffer. |
| Low recovery from the column. | - The compound is irreversibly adsorbed onto the stationary phase.- The compound is unstable under the chromatographic conditions. | - Use a different stationary phase.- Modify the mobile phase (e.g., change pH, use different additives).- Ensure the collected fractions are handled and stored appropriately. |
| Crystallization of the product in the tubing or detector. | - The concentration of the purified compound in the mobile phase exceeds its solubility. | - Dilute the sample before injection.- Adjust the mobile phase to increase the solubility of the compound.- Heat the column and/or detector to maintain solubility. |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
Materials:
-
Crude synthetic this compound
-
Crystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is likely suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the crystallization solvent. Heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the residual solvent.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol is adapted from analytical methods for Rizatriptan and its impurities and may require optimization for this compound.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a suitable detector (e.g., UV at 225 nm or 280 nm).
-
Column: A reversed-phase column such as a C18 or Phenyl column with appropriate dimensions for preparative scale.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid or a phosphate buffer (e.g., pH 3.0-5.0).[4][5]
-
Mobile Phase B: Acetonitrile or methanol.[5]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to ensure separation. An example gradient could be 10-90% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a suitable solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): Optimize the separation on an analytical scale HPLC system to determine the appropriate mobile phase, gradient, and column.
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative system, adjusting the flow rate and injection volume for the larger column.
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions as the this compound peak elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the HPLC solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Data Presentation
The following tables present hypothetical data to illustrate the effectiveness of different purification methods. Actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Crystallization (Ethanol) | 85.2 | 98.5 | 75 |
| Crystallization (Isopropanol/Water) | 85.2 | 99.1 | 68 |
| Preparative HPLC | 85.2 | >99.8 | 55 |
Table 2: Impurity Profile of this compound Before and After Purification by Crystallization (Ethanol)
| Impurity | Initial Level (Area %) | Final Level (Area %) |
| Rizatriptan | 5.8 | 0.5 |
| Rizatriptan N-oxide | 3.5 | 0.2 |
| Dimer Impurity | 4.1 | 0.6 |
| Other Unknowns | 1.4 | 0.2 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for crystallization issues.
References
"overcoming challenges in the long-term storage of Desmethyl rizatriptan reference standards"
This technical support center provides guidance on overcoming challenges in the long-term storage of Desmethyl rizatriptan reference standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability as a reference standard important?
A1: this compound is a primary metabolite and a known impurity of Rizatriptan, a medication used to treat migraines. As a reference standard, its purity and stability are crucial for the accurate quantification of impurities in Rizatriptan drug substances and products, ensuring their safety and efficacy.
Q2: What are the primary challenges associated with the long-term storage of this compound reference standards?
A2: The main challenges stem from its chemical structure, which includes a secondary amine. This functional group is susceptible to degradation, particularly oxidation and nitrosation, leading to the formation of impurities that can compromise the integrity of the reference standard.
Q3: What is the most critical degradation product to be aware of during the storage of this compound?
A3: The formation of N-Nitroso-desmethyl-rizatriptan is a significant concern.[1][2][3] This is due to the potential for the secondary amine group to react with nitrosating agents present in the environment, such as nitrites. N-nitroso compounds are often considered potentially mutagenic, making their control critical.
Q4: What are the general recommended storage conditions for this compound reference standards?
A4: To minimize degradation, this compound reference standards should be stored in well-closed containers, protected from light, at controlled low temperatures, and in a low-humidity environment. Specific conditions should be based on the certificate of analysis provided by the supplier.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound reference standards.
Issue 1: Observed decrease in purity of the reference standard over time.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | 1. Verify the storage temperature against the supplier's recommendation. 2. Ensure the storage unit (refrigerator/freezer) maintains a consistent temperature. 3. Avoid frequent temperature fluctuations. |
| Exposure to Light | 1. Store the reference standard in an amber or opaque container. 2. Keep the container in a dark location, such as a cabinet or box. |
| Exposure to Humidity | 1. Store the reference standard in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed to prevent moisture ingress. |
| Chemical Degradation (e.g., Oxidation, Nitrosation) | 1. Analyze the standard using a validated stability-indicating HPLC method to identify potential degradation products. 2. If N-Nitroso-desmethyl-rizatriptan is detected, review the storage environment for potential sources of nitrosating agents. 3. Consider storing the standard under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Perform co-injection with a known impurity standard (e.g., N-Nitroso-desmethyl-rizatriptan) to confirm its identity. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peak and elucidate its structure. 3. Review the storage conditions and handling procedures to identify the potential cause of degradation. |
| Contamination | 1. Ensure proper cleaning of all glassware and analytical instruments. 2. Use high-purity solvents and reagents for analysis. 3. Analyze a blank sample to rule out contamination from the analytical system. |
Data Presentation
Table 1: General Recommended Long-Term Storage Conditions for Amine-Containing Reference Standards
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes chemical degradation rates. |
| Humidity | Low (stored with desiccant) | Prevents hydrolysis and other moisture-related degradation. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Container | Tightly sealed, non-reactive material | Prevents contamination and interaction with the container. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of this compound and N-Nitroso-desmethyl-rizatriptan
This protocol outlines a general method that can be adapted and validated for the simultaneous determination of this compound and its potential N-nitroso degradant.
-
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its N-nitroso impurity and other potential degradation products.
-
Materials:
-
This compound reference standard
-
N-Nitroso-desmethyl-rizatriptan reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphate buffer components
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the separation of the polar this compound from the less polar N-nitroso derivative.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm and 280 nm
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed on this compound to demonstrate that the method can separate the parent compound from its degradation products.
-
Linearity: A series of solutions of this compound and N-Nitroso-desmethyl-rizatriptan at different concentrations should be analyzed to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing samples with known concentrations of both compounds on different days and by different analysts.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of N-Nitroso-desmethyl-rizatriptan that can be reliably detected and quantified should be established.
-
Protocol 2: Long-Term Stability Study of this compound Reference Standard
-
Objective: To evaluate the long-term stability of a this compound reference standard under defined storage conditions.
-
Procedure:
-
Procure a well-characterized, high-purity lot of this compound reference standard.
-
Divide the standard into multiple aliquots in appropriate containers (e.g., amber glass vials with inert caps).
-
Store the aliquots under the following conditions:
-
-20°C (primary long-term condition)
-
5°C (refrigerator)
-
25°C/60% RH (accelerated condition)
-
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before opening.
-
Analyze the sample using the validated stability-indicating HPLC method (Protocol 1) for purity and the presence of degradation products.
-
Record and trend the data over time to establish a shelf-life for the reference standard under each storage condition.
-
Visualizations
Caption: Troubleshooting workflow for compromised reference standard purity.
Caption: Workflow for a long-term stability study of a reference standard.
References
"troubleshooting guide for low recovery of Desmethyl rizatriptan during sample preparation"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Desmethyl rizatriptan during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low this compound recovery during sample preparation?
Low recovery of this compound can stem from several factors, primarily related to the chosen extraction method. Key areas to investigate include:
-
Suboptimal pH: this compound, like its parent compound rizatriptan, is a basic compound. The pH of the sample and extraction solvents is critical for its stability and extraction efficiency. Rizatriptan is known to be unstable and degrade in alkaline conditions.[1][2]
-
Inefficient Extraction: The choice of extraction solvent and technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) significantly impacts recovery.
-
Analyte Loss due to Protein Binding: this compound may bind to plasma proteins, leading to its removal along with the protein fraction during precipitation.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process and subsequent analysis.
Q2: What are the key chemical properties of this compound to consider?
This compound (N-Monothis compound) is a primary metabolite of rizatriptan.[3] Key properties include:
-
Molecular Formula: C₁₄H₁₇N₅[3]
-
Molecular Weight: 255.32 g/mol [3]
-
Solubility: Slightly soluble in DMSO and Methanol.[3]
-
Chemical Structure: It is an indoleamine derivative. The presence of amine groups makes it susceptible to pH changes.
Q3: How can I improve the recovery of this compound?
To enhance recovery, a systematic approach to optimizing your sample preparation protocol is recommended. This guide provides detailed troubleshooting for the most common extraction techniques.
Troubleshooting Low Recovery by Extraction Method
Low recovery is a frequent challenge in bioanalysis. The following sections provide a detailed breakdown of potential issues and solutions for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. However, it can be prone to analyte loss if not optimized.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Co-precipitation with proteins: this compound may bind to plasma proteins and be removed during their precipitation. | - Optimize Precipitating Solvent: Acetonitrile is generally more efficient at precipitating proteins than methanol.[4] A 3:1 ratio of acetonitrile to plasma is often effective.[4][5]- Adjust pH: Acidifying the sample with agents like perchloric acid or trichloroacetic acid (TCA) can disrupt protein binding and improve recovery.[6][7] However, ensure the final pH is not detrimental to the analyte's stability. |
| Incomplete Precipitation: Insufficient mixing or an inadequate volume of precipitating solvent can lead to incomplete protein removal and matrix effects. | - Ensure Thorough Mixing: Vortex the sample vigorously after adding the precipitating solvent.[8]- Optimize Solvent-to-Sample Ratio: A ratio of 3:1 (solvent:plasma) is a good starting point.[4][5] | |
| Analyte Degradation: As an indoleamine, this compound may be unstable at extreme pH values. Rizatriptan is known to degrade in alkaline conditions.[1][2] | - Maintain Acidic or Neutral pH: Avoid strongly basic conditions during sample preparation. |
Experimental Protocol: Acetonitrile Precipitation
-
Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.[5]
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Mixing: Vortex the mixture vigorously for 30 seconds.[8]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Quantitative Data (Rizatriptan Recovery as a Proxy)
Note: Specific recovery data for this compound is limited. The following data for rizatriptan can be used as a guideline, but optimization for the metabolite is recommended.
| Precipitating Agent | Ratio (Agent:Plasma) | Typical Recovery (%) |
| Acetonitrile | 3:1 | >90[5] |
| Perchloric Acid (10%) | 1:1 (v/v with sample) | 91 - 94[9] |
Troubleshooting Workflow for Protein Precipitation
Caption: A flowchart for troubleshooting low recovery in protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for separating analytes based on their differential solubility in immiscible liquids.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect Solvent Choice: The extraction solvent may not have a high affinity for this compound. | - Select an Appropriate Solvent: For basic compounds like this compound, solvents like methyl tertiary-butyl ether (MTBE) can be effective.[3]- Consider Solvent Polarity: The polarity of the extraction solvent should be matched to the analyte. |
| Suboptimal pH: The pH of the aqueous phase determines the ionization state of the analyte, which affects its partitioning into the organic phase. | - Adjust pH to Suppress Ionization: For a basic compound like this compound, adjusting the aqueous phase to a more basic pH (e.g., pH 9) will neutralize the amine groups and increase its solubility in the organic solvent.[10] | |
| Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the analyte and lead to poor recovery. | - Gentle Mixing: Use gentle inversion instead of vigorous shaking.- "Salting Out": Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to break the emulsion. | |
| Poor Reproducibility | Inconsistent Phase Separation: Incomplete separation of the aqueous and organic layers can lead to variable results. | - Allow Sufficient Time for Separation: Ensure the phases have completely separated before collecting the organic layer.- Centrifugation: Centrifuge the sample to aid in phase separation. |
Experimental Protocol: Liquid-Liquid Extraction with MTBE
-
Sample pH Adjustment: To 200 µL of plasma, add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to approximately 9.
-
Solvent Addition: Add 1 mL of methyl tertiary-butyl ether (MTBE).
-
Extraction: Mix by gentle inversion for 5-10 minutes.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3000 rpm) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Quantitative Data (Rizatriptan Recovery as a Proxy)
| Extraction Solvent | pH of Aqueous Phase | Typical Recovery (%) |
| Methyl tertiary-butyl ether | ~9.0 | >86[10] |
Logical Relationship for LLE Optimization
Caption: Key factors influencing the recovery of this compound in LLE.
Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can provide cleaner extracts compared to PPT and LLE.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery (Breakthrough) | Inappropriate Sorbent: The SPE sorbent may not have the correct retention mechanism for this compound. | - Select a Suitable Sorbent: For a basic compound, a mixed-mode cation exchange sorbent or a polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good choice.[11]- Consider pKa: The pKa of this compound (as an indoleamine, likely in the range of 9-10) is important for selecting the appropriate ion-exchange sorbent and buffer pH. |
| Incorrect Sample pH: The pH of the sample load solution affects the analyte's charge and its retention on the sorbent. | - Adjust Load pH: For cation exchange, the sample pH should be adjusted to be at least 2 pH units below the analyte's pKa to ensure it is protonated and retains on the sorbent. | |
| Low Recovery (Incomplete Elution) | Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - Increase Elution Solvent Strength: For reversed-phase, increase the percentage of organic solvent. For ion-exchange, use a solvent with a pH that neutralizes the charge of the analyte (i.e., a basic pH for a retained cation). |
| Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the analyte. | - Increase Elution Volume: Elute with multiple smaller volumes and combine the eluates. |
Experimental Protocol: Solid-Phase Extraction (Adapted from Rizatriptan Method)
-
Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.[11]
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M formic acid).
-
Sample Loading: Acidify the plasma sample with an equal volume of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of a weak organic solvent wash (e.g., 5% methanol in water).
-
Elution: Elute this compound with a small volume (e.g., 2 x 500 µL) of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Quantitative Data (Rizatriptan Recovery as a Proxy)
| SPE Sorbent | Elution Solvent | Typical Recovery (%) |
| Oasis HLB | Methanol with 5% Ammonium Hydroxide | 79 - 82[12] |
Experimental Workflow for SPE
Caption: A typical workflow for solid-phase extraction of a basic compound.
References
- 1. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 10. researchgate.net [researchgate.net]
- 11. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"optimization of collision energy for the fragmentation of Desmethyl rizatriptan in MS/MS"
Welcome to the technical support center for mass spectrometry applications. This guide provides detailed troubleshooting information and frequently asked questions regarding the optimization of collision energy for the fragmentation of Desmethyl rizatriptan in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is its optimization crucial for this compound analysis?
A1: Collision-induced dissociation (CID) is a technique used to fragment selected precursor ions into product ions by colliding them with neutral gas molecules (e.g., argon or nitrogen).[1] Collision energy (CE) is the kinetic energy applied to the precursor ions, which is converted into internal energy upon collision, causing the ions to break apart.[1][2]
Optimization of this energy is critical for several reasons:
-
Maximizing Sensitivity: Each precursor-product ion transition has a unique optimal CE that produces the highest signal intensity, thereby maximizing the sensitivity of the assay.
-
Ensuring Specificity: Proper fragmentation ensures the generation of specific, information-rich product ions that confirm the identity of the analyte.
-
Avoiding Poor Fragmentation: If the collision energy is too low, fragmentation will be insufficient, and the precursor ion will dominate the spectrum.[3] Conversely, if the energy is too high, the molecule can be over-fragmented into small, non-specific ions, losing valuable structural information.[3]
Q2: What are the expected precursor and product ions for this compound?
A2: this compound (N-Monothis compound) is a metabolite of Rizatriptan.[4] Its molecular formula is C₁₄H₁₇N₅, with a molecular weight of approximately 255.32 g/mol .[4][5]
-
Precursor Ion [M+H]⁺: In positive ion electrospray ionization (ESI+), this compound will form a protonated molecule at m/z 256.15 .
-
Product Ions: While specific literature on this compound's fragmentation is limited, we can infer its fragmentation pattern from its parent compound, Rizatriptan. Rizatriptan (precursor m/z 270.2) characteristically loses its dimethylamine group and part of the ethylamine linker, or the triazole moiety.[6][7] A major product ion for Rizatriptan is observed at m/z 201.2.[6][7] For this compound, a similar primary fragmentation pathway involving the loss of the triazole moiety would be expected.
Q3: How does the instrument type affect the optimal collision energy value?
A3: The optimal collision energy is highly dependent on the instrument's design, particularly the geometry and length of the collision cell. A collision energy value of 25 V on one manufacturer's triple quadrupole instrument may not produce the same degree of fragmentation as 25 V on a different instrument.[8] Furthermore, techniques like beam-type CID (often called Higher-Energy Collisional Dissociation or HCD) and resonant-excitation CID in an ion trap will have different energy requirements.[9] Therefore, it is essential to empirically determine the optimal collision energy on the specific instrument being used.
Q4: What is Normalized Collision Energy (NCE) and how does it relate to collision energy in volts?
A4: Some instrument platforms, particularly from Thermo Fisher Scientific, use the concept of Normalized Collision Energy (NCE). NCE is a unitless value that scales the applied collision voltage relative to the mass-to-charge ratio (m/z) of the precursor ion.[9] This normalization helps in applying a more consistent degree of fragmentation across a range of different precursor m/z values with a single setting. The instrument software uses a calibration routine to convert the NCE value into an absolute voltage for a given precursor.[9]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fragment Ion Signal | 1. Suboptimal Collision Energy: The applied CE is too low for efficient fragmentation or too high, causing over-fragmentation.[3] 2. Poor Precursor Ion Intensity: Insufficient precursor ions are entering the collision cell. 3. Incorrect Precursor m/z: The quadrupole (Q1) is not isolating the correct m/z for this compound (256.15). | 1. Perform a CE Ramp Experiment: Infuse a standard solution and acquire product ion spectra while systematically varying the CE (e.g., from 5 to 50 V in 2 V steps). Plot the intensity of each product ion against the CE to find the optimum. 2. Optimize Source Conditions: Tune source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the m/z 256.15 precursor ion. 3. Verify Precursor Mass: Check the Q1 scan to confirm the presence and accurate mass of the protonated this compound. |
| Precursor Ion Dominates MS/MS Spectrum | Collision Energy Too Low: The energy is insufficient to induce significant bond breakage in the this compound molecule.[3] | Increase Collision Energy: Gradually increase the CE in increments of 2-5 V and observe the effect on the product ion spectrum. Refer to the CE ramp experiment to select a higher, more effective energy level. |
| Spectrum Shows Only Low m/z Fragments | Collision Energy Too High: Excessive energy is being applied, leading to over-fragmentation where the primary product ions are further broken down into smaller, less specific fragments.[3] | Decrease Collision Energy: Systematically reduce the CE value. This will result in "softer" fragmentation, preserving the key structural product ions. |
| Inconsistent Fragmentation Across a Batch | Fluctuating Collision Cell Pressure: The pressure of the collision gas (e.g., argon) is not stable, leading to variable fragmentation efficiency. Instrument Contamination: Contaminants in the ion path or collision cell can affect ion energies and trajectories. | Check Gas Supply & Pressure: Ensure the collision gas cylinder has adequate pressure and that the instrument's gas delivery system is functioning correctly. Perform Instrument Maintenance: Clean the ion source and ion optics as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Collision Energy Optimization via Direct Infusion
This protocol is designed to find the optimal collision energy for a specific precursor-to-product ion transition for this compound.
-
Prepare Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Setup (Infusion):
-
Set up a direct infusion of the standard solution into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
In the instrument control software, create a new method in Product Ion Scan or a similar targeted MS/MS mode.
-
-
Define Scan Parameters:
-
Set the first quadrupole (Q1) to isolate the precursor ion of this compound: m/z 256.15 .
-
Set the third quadrupole (Q3) to scan a mass range that includes all expected product ions (e.g., m/z 50-260).
-
-
Execute Collision Energy Ramp:
-
Acquire a series of product ion spectra while ramping the collision energy.
-
Set the CE to start at a low value (e.g., 5 V) and increase to a high value (e.g., 50 V) with a defined step size (e.g., 2 V). Allow the instrument to acquire data for several seconds at each step to ensure a stable signal.
-
-
Data Analysis:
-
Import the acquired data into the analysis software.
-
Extract the ion chromatogram (XIC) for each major product ion.
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The CE value that yields the maximum intensity for a specific product ion is the optimal CE for that transition.
-
Quantitative Data Summary (Hypothetical)
The table below illustrates the expected outcome of a collision energy optimization experiment for the major product ions of this compound.
| Collision Energy (V) | Precursor Ion (m/z 256.15) Intensity | Product Ion 1 (m/z 197.11) Intensity | Product Ion 2 (m/z 156.09) Intensity |
| 10 | 9.5e6 | 1.2e5 | 0.8e5 |
| 15 | 7.2e6 | 3.5e5 | 2.1e5 |
| 20 | 4.1e6 | 6.8e5 | 4.5e5 |
| 25 | 2.5e6 | 8.9e5 | 5.1e5 |
| 30 | 1.3e6 | 7.1e5 | 6.2e5 |
| 35 | 0.8e6 | 4.5e5 | 5.3e5 |
| 40 | 0.5e6 | 2.1e5 | 3.4e5 |
Note: Product ion m/z values are hypothetical based on plausible fragmentation pathways. Optimal values are highlighted in bold.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for optimizing collision energy for this compound.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 144034-84-4,this compound | lookchem [lookchem.com]
- 5. This compound | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
"reducing analytical variability in high-throughput screening assays involving Desmethyl rizatriptan"
Welcome to the technical support center for high-throughput screening (HTS) assays involving Desmethyl rizatriptan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability and ensure robust and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS assays with this compound, providing potential causes and recommended solutions.
Issue 1: High Well-to-Well Variability and Poor Z'-Factor
Question: My 384-well plate assay for this compound shows high variability between replicate wells and a Z'-factor below 0.5. What are the potential causes and how can I improve my assay performance?
Answer: A low Z'-factor is often indicative of high data variability or a small signal window, making it difficult to distinguish between hits and non-active compounds.[1][2] Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Dispensing Volumes | Manual pipetting can introduce significant variability.[3][4] Automating liquid handling steps with calibrated and well-maintained robotic systems can enhance precision and accuracy.[5][6] |
| Edge Effects | Evaporation from wells on the plate's outer edges can concentrate reagents and affect assay results.[7][8] To mitigate this, avoid using the outer rows and columns for samples, or fill them with buffer or media. Implementing a randomized plate layout can also help distribute any systematic error.[7] |
| Temperature and Incubation Gradients | Uneven temperature across the incubator or plate can lead to inconsistent reaction rates. Ensure uniform incubation conditions and allow plates to equilibrate to room temperature before adding reagents or reading signals.[9] |
| Reagent Instability | Ensure all reagents are properly prepared, stored, and within their expiration dates. Reagent degradation can lead to a decrease in signal and an increase in variability. |
| Cell Plating Non-uniformity (for cell-based assays) | Inconsistent cell numbers across wells will lead to high variability. Optimize cell seeding protocols to ensure a uniform monolayer. Regularly check cell viability and morphology. |
A systematic approach to identifying and correcting these sources of error is crucial for improving assay quality.
Issue 2: Inconsistent Results Between Assay Plates
Question: I am observing significant batch-to-batch or plate-to-plate variability in my this compound screening campaign. How can I improve inter-plate reproducibility?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reagent Batch Differences | Use the same lot of critical reagents (e.g., antibodies, enzymes, cell culture media) for the entire screening campaign. If using different lots is unavoidable, perform a bridging study to ensure comparability. |
| Variations in Manual Procedures | Manual steps are a major source of variability between technicians and even between different runs by the same technician.[5] Standardize all manual procedures with detailed standard operating procedures (SOPs) and ensure all users are properly trained. Automation of repetitive tasks is highly recommended to enhance reproducibility.[3][6] |
| Instrument Performance Fluctuations | Variations in reader sensitivity, light source intensity, or temperature control can lead to inconsistent results. Regularly calibrate and perform quality control checks on all instrumentation. |
| Time Delays in Plate Processing | Inconsistencies in the timing of reagent additions, incubations, and plate reading can introduce significant variability, especially for kinetic assays.[7] Automating the workflow can help ensure consistent timing for each plate.[5] |
Implementing a robust quality control system, including the use of reference compounds on each plate, can help monitor and control for inter-plate variability.
Issue 3: Suspected Matrix Effects in Bioanalytical HTS
Question: My LC-MS/MS-based HTS assay for this compound in plasma is showing ion suppression and inconsistent analyte recovery. How can I troubleshoot and mitigate these matrix effects?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can significantly impact the accuracy and precision of LC-MS/MS assays.[10][11]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Sample Preparation | Insufficient removal of matrix components like phospholipids and proteins is a common cause of ion suppression.[10] Optimize your sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts compared to simple protein precipitation. |
| Suboptimal Chromatographic Separation | Co-elution of this compound with interfering matrix components can lead to ion suppression.[12] Modify your chromatographic method to improve the separation of the analyte from the matrix. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. |
| Inappropriate Internal Standard | An ideal internal standard (IS) should co-elute with the analyte and experience the same matrix effects. A stable isotope-labeled (SIL) internal standard for this compound is the best choice to compensate for matrix effects and improve accuracy.[12] |
A systematic evaluation of matrix effects during method development and validation is essential for robust bioanalytical HTS assays.[13]
Frequently Asked Questions (FAQs)
Q1: What is a good Z'-factor for an HTS assay and how is it calculated?
A Z'-factor is a statistical measure of the quality of an HTS assay.[2] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable for screening.[14][15] A Z'-factor less than 0 indicates that the assay is not suitable for screening.[14]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
Q2: How can I minimize carryover of this compound in my LC-MS/MS system?
Carryover can be a significant issue for sensitive LC-MS/MS assays. To minimize it, you can:
-
Optimize the autosampler wash procedure by using a strong organic solvent.
-
Use a gradient elution that effectively washes the column after each injection.
-
Ensure proper cleaning of the injection port and needle.[16]
Q3: What are some common sources of false positives and false negatives in HTS assays for this compound?
-
False Positives: Can be caused by compounds that interfere with the assay technology (e.g., fluorescent compounds in a fluorescence-based assay), non-specific binding, or systematic errors.[17][18]
-
False Negatives: Can result from low compound concentration, poor compound solubility, compound degradation, or a Z'-factor that is too low.[7]
Q4: How important is the choice of microplate in an HTS assay?
The choice of microplate is a critical and often overlooked factor.[9] Factors to consider include:
-
Color: Black plates are used for fluorescence assays to reduce background, while white plates are used for luminescence assays to maximize signal.
-
Well Shape: U-bottom wells are good for mixing and cell-based assays, while flat-bottom wells are ideal for optical measurements.
-
Surface Coating: Some assays may require specific surface coatings to promote cell adhesion or prevent non-specific binding.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for HTS assay validation and performance.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Acceptable Range | Excellent Range | Reference |
| Z'-Factor | 0 - 0.5 | 0.5 - 1.0 | [14][15] |
| Coefficient of Variation (%CV) | < 20% | < 10% | [4] |
| Signal-to-Background (S/B) Ratio | > 2 | > 5 | [2] |
| Signal-to-Noise (S/N) Ratio | > 3 | > 10 | [2] |
Table 2: Typical Validation Parameters for a this compound LC-MS/MS HTS Assay
| Parameter | Typical Value/Range |
| Linear Dynamic Range | 0.1 - 100 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Analyte Recovery | > 70% |
| Matrix Effect | 85% - 115% |
Experimental Protocols
Protocol 1: General Workflow for a 384-Well Plate-Based HTS Assay
This protocol outlines a generalized workflow for a typical biochemical HTS assay.
-
Compound Plating: Dispense test compounds and controls (positive and negative) into a 384-well assay plate using an automated liquid handler.
-
Reagent Addition: Add the enzyme and substrate solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature for a specified period to allow the reaction to proceed.
-
Stop Solution Addition (if applicable): Add a stop solution to terminate the reaction.
-
Signal Detection: Read the plate using a microplate reader (e.g., measuring absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the Z'-factor, % inhibition for each compound, and identify initial hits.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound from Plasma
This protocol describes a solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (stable isotope-labeled this compound).
-
SPE Column Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting high variability in HTS assays.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. dispendix.com [dispendix.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. assay.dev [assay.dev]
- 16. omicsonline.org [omicsonline.org]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Improving the Limit of Quantification for Desmethyl Rizatriptan
Welcome to the technical support center for the bioanalysis of Desmethyl Rizatriptan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as N-monodesmethyl-rizatriptan, is a minor active metabolite of Rizatriptan, a medication used for the treatment of migraines. Although it is a minor metabolite, quantifying its concentration in biological matrices like plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. Understanding the formation and elimination of this metabolite contributes to a complete picture of the drug's behavior in the body.
Q2: What is the most common analytical technique for quantifying this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological samples. This technique offers high sensitivity and selectivity, which are essential for measuring the low concentrations at which this metabolite is typically present.
Q3: I am struggling to achieve a low limit of quantification (LOQ) for this compound. What are the key areas I should focus on for method refinement?
A3: To improve the LOQ for this compound, you should systematically optimize three main areas of your LC-MS/MS method:
-
Sample Preparation: Efficiently extracting the analyte from the biological matrix and removing interfering substances is critical.
-
Chromatographic Separation: Achieving good peak shape and separating the analyte from matrix components will improve the signal-to-noise ratio.
-
Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters will maximize the signal intensity of your analyte.
The following troubleshooting guide provides more specific details on each of these areas.
Q4: Should I use a stable isotope-labeled internal standard for this compound?
A4: Yes, using a stable isotope-labeled (SIL) internal standard (IS) of this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification, especially at low concentrations. If a SIL-IS for the metabolite is not available, a SIL-IS of the parent drug (Rizatriptan) can be considered, but a dedicated metabolite IS is preferable.
II. Troubleshooting Guide
This guide addresses common issues encountered during the development and validation of LC-MS/MS methods for this compound, with a focus on improving the limit of quantification.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).2. Analyte instability during sample processing. | 1. Optimize Extraction: Experiment with different extraction techniques. For LLE, test various organic solvents and pH conditions. For SPE, screen different sorbents (e.g., C18, mixed-mode).2. Ensure Stability: Keep samples on ice during processing and consider the use of antioxidants or other stabilizers if degradation is suspected. |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal mobile phase pH.2. Incompatible organic solvent in the sample diluent.3. Column overload.4. Secondary interactions with the stationary phase. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.2. Match Sample Diluent: The organic content of the sample diluent should be similar to or lower than the initial mobile phase composition.3. Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample.4. Change Column/Mobile Phase Additive: Try a different column chemistry or add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Carryover from previous injections.3. In-source fragmentation of the parent drug (Rizatriptan). | 1. Use High-Purity Reagents: Ensure all solvents are LC-MS grade and prepare fresh mobile phases daily.2. Optimize Wash Solvents: Use a strong organic solvent, potentially with an acid or base modifier, in your autosampler wash routine.3. Chromatographic Separation: Ensure baseline separation between Rizatriptan and this compound to prevent any in-source fragmentation of the parent from interfering with the metabolite signal. |
| Inconsistent Signal/Poor Reproducibility | 1. Matrix effects (ion suppression or enhancement).2. Inconsistent instrument performance. | 1. Mitigate Matrix Effects: Improve sample cleanup. Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard.2. System Suitability: Perform regular maintenance on the LC and MS systems. Run system suitability tests before each batch to ensure consistent performance. |
III. Quantitative Data Summary
The following tables summarize typical quantitative parameters for a well-optimized LC-MS/MS method for this compound. Note: As detailed published data for this compound is limited, these values are representative and may vary based on the specific instrumentation and method conditions.
Table 1: Representative Method Parameters
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 - 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 70% |
Table 2: Example Calibration Curve for this compound
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1 | 0.125 |
| 5 | 0.630 |
| 10 | 1.248 |
| 50 | 6.295 |
IV. Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting this compound from human plasma.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound-d3). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
This compound: To be determined empirically, but a likely transition would involve the precursor ion [M+H]⁺ and a characteristic product ion.
-
This compound-d3 (IS): To be determined empirically, with a mass shift corresponding to the deuterium labeling.
-
-
MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
V. Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for improving the limit of quantification.
Validation & Comparative
"comparative analysis of the receptor binding affinity of Desmethyl rizatriptan and rizatriptan"
For Immediate Release
This guide provides a detailed comparative analysis of the receptor binding affinity of Rizatriptan, a well-established anti-migraine agent, and its principal active metabolite, Desmethyl rizatriptan. The focus of this comparison is their interaction with the 5-HT1B and 5-HT1D receptors, which are crucial targets in the therapeutic action of triptans. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist.[1] Its therapeutic efficacy in the treatment of migraine is attributed to its ability to constrict intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[2][3][4] Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) into an inactive indole acetic acid metabolite.[2][3] A minor metabolic pathway results in the formation of N-monodesmethyl-rizatriptan (this compound), which is itself an active metabolite.[2][3]
Comparative Receptor Binding Affinity
While direct, quantitative side-by-side comparisons of the binding affinities (Ki or IC50 values) for this compound and Rizatriptan are not extensively detailed in publicly available literature, multiple sources consistently report that this compound exhibits a receptor binding affinity and pharmacological activity at the 5-HT1B/1D receptors that is similar to that of the parent compound, Rizatriptan.[2][3][4] Plasma concentrations of this compound are approximately 14% of those of Rizatriptan and it is eliminated at a similar rate.[2][3]
The following table summarizes the known binding characteristics of Rizatriptan and the qualitative comparison for this compound.
| Compound | Target Receptors | Binding Affinity (Qualitative) | Notes |
| Rizatriptan | 5-HT1B, 5-HT1D | High Affinity | A potent and selective agonist.[4] |
| This compound | 5-HT1B, 5-HT1D | Similar to Rizatriptan | An active metabolite formed in minor quantities.[2][3] |
Experimental Protocols
The determination of receptor binding affinity for compounds like Rizatriptan and its metabolites is typically conducted using in vitro radioligand binding assays. This established technique allows for the quantification of the interaction between a ligand (the drug) and its receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Rizatriptan, this compound) for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: Typically a high-affinity ligand for the target receptor, such as [3H]5-HT or a specific [3H]-labeled triptan.
-
Test compounds: Rizatriptan and this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., serotonin) to determine non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
"method validation of a Desmethyl rizatriptan bioanalytical assay as per FDA/ICH guidelines"
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive overview of the method validation process for Desmethyl rizatriptan, the primary active metabolite of the migraine therapeutic, rizatriptan, aligning with the stringent requirements of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.
While specific, publicly available, detailed validation reports for a this compound bioanalytical assay are limited, this guide constructs a comparative framework based on established methods for the parent drug, rizatriptan, and the overarching principles of regulatory guidelines. This approach offers a robust template for the development and validation of a de novo this compound assay.
Core Principles of Bioanalytical Method Validation
The fundamental objective of bioanalytical method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3] This involves a series of experiments to establish the method's performance characteristics. According to the ICH M10 guideline, a full validation is necessary when establishing a new bioanalytical method for the quantification of an analyte in clinical and applicable nonclinical studies.[1][4]
The key parameters evaluated during a full bioanalytical method validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions.[5]
Comparative Overview of Bioanalytical Methods
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity. The following table outlines typical performance characteristics for an LC-MS/MS-based assay for a related compound, rizatriptan, which can serve as a benchmark for a this compound method.
Table 1: Comparison of LC-MS/MS Method Performance for Rizatriptan Quantification
| Parameter | Method A (Hypothetical) | Method B (Alternative Hypothetical) | ICH M10/FDA Acceptance Criteria |
| Matrix | Human Plasma (K2EDTA) | Human Serum | Matrix should be the same as the study samples. |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 50 ng/mL | At least 6-8 non-zero standards. r² ≥ 0.99. |
| LLOQ | 0.1 ng/mL | 0.05 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 9.8% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -5.2% to 6.8% | -7.5% to 8.2% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -6.1% to 7.5% | -8.0% to 9.1% | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% | > 80% | Consistent, precise, and reproducible. |
| Stability (Freeze-Thaw) | Stable for 3 cycles | Stable for 3 cycles | Within ±15% of nominal concentration. |
| Stability (Short-Term) | Stable for 24h at RT | Stable for 12h at RT | Within ±15% of nominal concentration. |
| Stability (Long-Term) | Stable for 90 days at -80°C | Stable for 60 days at -70°C | Within ±15% of nominal concentration. |
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of a small molecule analyte like this compound in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw: Thaw plasma samples and quality control (QC) samples at room temperature.
-
Spike: Spike an internal standard (IS) into all samples, calibration standards, and QCs. A stable isotope-labeled version of this compound is the ideal IS.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and IS with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the IS.
Visualizing the Workflow and Validation Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Bioanalytical Experimental Workflow
Method Validation Logical Flow
Conclusion
A robust and reliable bioanalytical method is the cornerstone of successful drug development. By adhering to the principles outlined in the FDA and ICH M10 guidelines and utilizing advanced analytical techniques like LC-MS/MS, researchers can develop and validate a high-quality assay for this compound. While this guide provides a comprehensive framework based on existing knowledge of rizatriptan, it is imperative to perform a full validation for any newly developed method for this compound to ensure data of the highest quality for regulatory submissions.
References
- 1. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. impactfactor.org [impactfactor.org]
A Cross-Species Comparison of the In Vitro Metabolism of Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolism of rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. Understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical drug development, offering insights into potential efficacy, toxicity, and the prediction of human pharmacokinetics. While extensive data is available for human metabolism, direct comparative in vitro studies across common preclinical species are less prevalent in publicly available literature. This guide synthesizes the known metabolic pathways of rizatriptan and presents a framework for its comparative in vitro assessment.
Executive Summary
Rizatriptan undergoes extensive metabolism, with the primary route in humans being oxidative deamination by monoamine oxidase-A (MAO-A) to form its major, inactive metabolite, indole-3-acetic acid.[1][2][3] Several minor metabolites have also been identified in humans, including an active N-monodesmethyl metabolite.[2][4][5] While in vivo studies have been conducted in various animal models, including mice, rats, dogs, and rabbits, detailed comparative in vitro metabolite profiling data using liver microsomes from these species is not extensively reported in the literature.[6] One study involving rat hepatocytes suggested the involvement of cytochrome P450 (CYP450) enzymes in rizatriptan-induced toxicity, although their role in the primary metabolic pathways in rats versus other species from an in vitro perspective is not fully elucidated.
Comparative In Vitro Metabolism Data
The following table summarizes the known and expected metabolites of rizatriptan based on available human in vitro and in vivo data. Quantitative data from direct comparative in vitro studies in common preclinical species are largely unavailable in the reviewed literature and are indicated as "Not Reported."
| Metabolite | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes | Monkey Liver Microsomes |
| Indole-3-acetic acid | Major Metabolite | Not Reported | Not Reported | Not Reported |
| N-monodesmethyl-rizatriptan | Minor Metabolite | Not Reported | Not Reported | Not Reported |
| Rizatriptan N-oxide | Minor Metabolite | Not Reported | Not Reported | Not Reported |
| 6-hydroxy-rizatriptan | Minor Metabolite | Not Reported | Not Reported | Not Reported |
Metabolic Pathways of Rizatriptan
The primary metabolic pathway of rizatriptan in humans is well-characterized. The following diagram illustrates the key biotransformations.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vitro metabolism of rizatriptan using liver microsomes from different species. This protocol is based on standard methodologies reported in the literature for in vitro drug metabolism studies.
Objective:
To compare the metabolic profile and stability of rizatriptan in liver microsomes from human, rat, dog, and monkey.
Materials:
-
Rizatriptan
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Incubation Procedure:
-
Preparation: Thaw pooled liver microsomes from each species on ice. Prepare a stock solution of rizatriptan in a suitable solvent (e.g., DMSO, methanol) and dilute to the final working concentration in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and rizatriptan (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-NADPH dependent degradation.
-
Time Course: Incubate the reaction mixtures at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding a quenching solvent, such as cold acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the depletion of the parent drug (rizatriptan) and the formation of its metabolites.
Data Analysis:
-
Metabolic Stability: The rate of disappearance of rizatriptan is used to determine its in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Metabolite Identification and Formation: Metabolites are identified by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. The peak areas of the metabolites can be used to assess their relative formation across species.
Discussion and Conclusion
The in vitro metabolism of rizatriptan in humans is predominantly mediated by MAO-A, leading to the formation of an inactive indole-3-acetic acid metabolite. Minor contributions from CYP450 enzymes result in the formation of N-monodesmethyl, N-oxide, and 6-hydroxy metabolites. The N-monodesmethyl metabolite is known to be pharmacologically active.
For preclinical species such as the rat, dog, and monkey, there is a notable lack of publicly available, direct comparative in vitro metabolism data for rizatriptan. While it is plausible that similar pathways exist in these species, potential differences in enzyme kinetics and the relative contributions of MAO-A and various CYP450 isoforms could lead to quantitative and qualitative differences in the metabolite profiles. Such differences can have significant implications for the interpretation of toxicology studies and the extrapolation of pharmacokinetic data to humans.
Therefore, for researchers and drug development professionals working with rizatriptan or its analogues, conducting head-to-head in vitro metabolism studies using liver microsomes or hepatocytes from the relevant preclinical species and humans is highly recommended. The experimental protocol outlined in this guide provides a robust framework for such investigations. The resulting data would be invaluable for building a comprehensive understanding of the cross-species metabolic landscape of rizatriptan, ultimately supporting a more informed and efficient drug development process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Rizatriptan N-Oxide - Acanthus Research [acanthusresearch.com]
- 3. [PDF] Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures. | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Evaluating the Selectivity of Desmethyl Rizatriptan for Serotonin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of Desmethyl rizatriptan, the primary active metabolite of the anti-migraine drug rizatriptan, for various serotonin (5-HT) receptor subtypes. Through a comparative analysis with other commonly used triptans—sumatriptan, zolmitriptan, and naratriptan—this document aims to offer a clear, data-driven perspective on its receptor binding affinity and functional activity. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Comparative Analysis of Binding Affinities
The selectivity of a drug is a critical determinant of its therapeutic efficacy and side-effect profile. For triptans, high affinity for the 5-HT1B and 5-HT1D receptor subtypes is essential for their anti-migraine effects, which are attributed to cranial vasoconstriction and inhibition of neuropeptide release.[1][2][3]
This compound, also known as N-monodesmethyl-rizatriptan, exhibits a pharmacological activity at the 5-HT1B/1D receptor that is similar to its parent compound, rizatriptan.[4] The following table summarizes the binding affinities (pKi) of rizatriptan and other triptans for a range of human serotonin receptor subtypes. A higher pKi value indicates a higher binding affinity. While a complete binding profile for this compound is not extensively available, its IC50 values at the 5-HT1B and 5-HT1D receptors are 19 nM and 9 nM, respectively.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| Rizatriptan | <5.0 | 7.8 | 8.1 | <5.0 | 6.9 | <5.0 | <5.0 | 6.1 | <5.0 | 6.0 |
| Sumatriptan | 6.0 | 7.3 | 7.8 | 6.0 | 7.0 | <5.0 | <5.0 | 6.5 | <5.0 | 6.1 |
| Zolmitriptan | 6.3 | 7.8 | 8.4 | <5.0 | 7.8 | <5.0 | <5.0 | 6.8 | <5.0 | 6.3 |
| Naratriptan | 6.5 | 7.6 | 8.0 | 6.2 | 7.3 | <5.0 | <5.0 | 6.7 | <5.0 | 6.2 |
Data compiled from publicly available pharmacological datasets. It is important to note that assay conditions can vary between studies, potentially affecting absolute values.
The data clearly indicates that rizatriptan, and by extension this compound, demonstrates high and selective affinity for the 5-HT1B and 5-HT1D receptors. The affinity for other 5-HT1 subtypes, such as 5-HT1A, 5-HT1E, and 5-HT1F, is considerably weaker.[4] Furthermore, there is no significant activity at 5-HT2, 5-HT3, adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine receptors.[4] This high selectivity for the therapeutic targets, 5-HT1B and 5-HT1D receptors, is a key characteristic of the triptan class of drugs.[5][6]
Functional Activity at 5-HT1B/1D Receptors
Beyond binding affinity, the functional activity of a compound at its target receptor is a crucial measure of its pharmacological effect. For 5-HT1B/1D receptors, which are Gi/o-coupled, agonist activity leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays, such as GTPγS binding and cAMP inhibition assays, are employed to quantify the potency (EC50) and efficacy (Emax) of agonists.
| Compound | Functional Activity at 5-HT1B/1D |
| Rizatriptan | Potent Agonist |
| Sumatriptan | Potent Agonist |
| Zolmitriptan | Potent Agonist |
| Naratriptan | Potent Agonist |
All listed triptans are potent agonists at the 5-HT1B and 5-HT1D receptors, which is consistent with their clinical efficacy in treating migraine.[5]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired human serotonin receptor subtype are cultured to confluency.
-
Cells are harvested, washed, and then homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay (e.g., BCA or Bradford).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]5-CT for 5-HT1B/1D), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a high concentration of a known non-radiolabeled ligand is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the target receptor.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membranes, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of the test agonist.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon agonist-induced receptor activation, the G-protein exchanges GDP for [35S]GTPγS.
-
The plate is incubated to allow for [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
3. Data Analysis:
-
The data is analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
cAMP Functional Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
1. Cell Culture:
-
Intact cells expressing the target 5-HT1 receptor are seeded in a 96-well plate.
2. Assay Procedure:
-
The cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels.
-
Concurrently, the cells are treated with varying concentrations of the test agonist.
-
The plate is incubated to allow for changes in intracellular cAMP levels.
3. cAMP Measurement:
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
4. Data Analysis:
-
The inhibitory effect of the agonist on forskolin-stimulated cAMP production is quantified to determine the EC50 and Emax values.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the 5-HT1B/1D receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Conclusion
The available evidence strongly indicates that this compound is a potent and selective agonist at the 5-HT1B and 5-HT1D receptor subtypes, with activity comparable to its parent compound, rizatriptan. Its weak affinity for other serotonin receptor subtypes and lack of significant activity at a broad range of other neurotransmitter receptors underscore its targeted pharmacological profile. This high selectivity is a desirable characteristic for a therapeutic agent, as it is expected to maximize efficacy at the intended targets while minimizing the potential for off-target side effects. This comparative guide provides researchers and drug development professionals with a consolidated resource for understanding the selectivity of this compound in the context of other triptans, supported by relevant experimental data and methodologies.
References
- 1. Rizatriptan - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. DailyMed - RIZATRIPTAN BENZOATE tablet, orally disintegrating [dailymed.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital-assets.wellmark.com [digital-assets.wellmark.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Rizatriptan and its Metabolite, Desmethyl Rizatriptan, in Preclinical Migraine Models: A Data-Driven Guide
A Comparative Analysis of Rizatriptan and Sumatriptan in Animal Models of Migraine, with an Assessment of the N-Monodesmethyl Metabolite of Rizatriptan.
This guide offers a comparative assessment of the efficacy of rizatriptan and its primary active metabolite, N-monodesmethyl-rizatriptan (Desmethyl rizatriptan), in established animal models of migraine. Due to a scarcity of direct experimental data on this compound, this document focuses on the extensive preclinical data available for rizatriptan and the first-generation triptan, sumatriptan, to provide a robust comparative framework for researchers, scientists, and drug development professionals.
Introduction to Triptans and the Role of Metabolism
Triptans are a class of drugs that are highly effective for the acute treatment of migraine.[1] They are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[2] Their therapeutic effects are attributed to the constriction of cranial blood vessels, inhibition of neuropeptide release (like CGRP), and reduction of pain signal transmission in the trigeminal nervous system.
Rizatriptan is a second-generation triptan known for its rapid onset of action.[1] It is primarily metabolized by monoamine oxidase-A (MAO-A) into an inactive indole acetic acid metabolite.[3][4] A minor metabolic pathway forms N-monodesmethyl-rizatriptan, a metabolite that retains similar activity to the parent compound at the 5-HT1B/1D receptor.[3][4] However, the plasma concentrations of this compound are only about 14% of those of rizatriptan, and it is eliminated at a similar rate, suggesting its contribution to the overall clinical effect is limited.[3][4]
Currently, there is a lack of published preclinical or clinical studies that have directly evaluated the efficacy of this compound in animal models of migraine. Therefore, this guide will focus on the well-documented efficacy of rizatriptan in comparison to the widely studied triptan, sumatriptan.
Quantitative Efficacy in Animal Models of Migraine
The following tables summarize the quantitative data on the efficacy of rizatriptan and sumatriptan in key animal models of migraine. These models aim to replicate different aspects of migraine pathophysiology, such as neurogenic inflammation and central sensitization.
Table 1: Inhibition of Neurogenic Dural Plasma Extravasation
Neurogenic plasma protein extravasation in the dura mater is a key process in migraine pathophysiology, driven by the release of vasoactive neuropeptides like CGRP. This table compares the ability of rizatriptan and sumatriptan to inhibit this process.
| Compound | Animal Model | Method of Induction | Route of Administration | Dose Range | Maximal Inhibition (%) | Reference |
| Rizatriptan | Rat | Electrical stimulation of the trigeminal ganglion | Intravenous | 0.01 - 1 mg/kg | ~80% | [5] |
| Sumatriptan | Rat | Electrical stimulation of the trigeminal ganglion | Intravenous | 0.03 - 1 mg/kg | ~70% | [6] |
| Sumatriptan | Guinea Pig | Electrical stimulation of the trigeminal ganglion | Intravenous | 0.1 - 1 mg/kg | ~65% | [7] |
Table 2: Inhibition of c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in response to nociceptive stimuli. This table compares the effects of rizatriptan and sumatriptan on this marker of central sensitization.
| Compound | Animal Model | Method of Induction | Route of Administration | Dose | Reduction in c-Fos positive cells (%) | Reference |
| Rizatriptan | Rat | Nitroglycerin (NTG) infusion | Intraperitoneal | 10 mg/kg | Significant reduction | [8] |
| Sumatriptan | Rat | Dural application of inflammatory soup (IS) | Intravenous | 300 µg/kg | Prevents increase | [6] |
| Sumatriptan | Cat | Stimulation of the superior sagittal sinus | Intravenous | 100 µg/kg | Significant reduction | [9] |
Experimental Protocols
1. Neurogenic Dural Plasma Extravasation Model
-
Animal Model: Male Sprague-Dawley rats (250-350g).
-
Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. The animal is placed in a stereotaxic frame.
-
Induction of Extravasation: A craniotomy is performed to expose the dura mater. The trigeminal ganglion is stimulated electrically (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes) to induce neurogenic inflammation.
-
Measurement of Extravasation: A fluorescent dye (e.g., Evans blue) is injected intravenously prior to stimulation. After a set period, the animal is euthanized, and the dura mater is removed. The amount of dye extravasated into the dura is quantified spectrophotometrically.
-
Drug Administration: Test compounds (rizatriptan, sumatriptan) or vehicle are administered intravenously a few minutes before the electrical stimulation.
2. c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
-
Animal Model: Male Wistar rats (200-250g).
-
Induction of Neuronal Activation:
-
Nitroglycerin (NTG) Model: NTG (e.g., 10 mg/kg, i.p.) is administered to induce a migraine-like state.
-
Inflammatory Soup (IS) Model: A mixture of inflammatory mediators (e.g., histamine, serotonin, bradykinin) is applied to the dura mater.
-
-
Drug Administration: The test compound or vehicle is administered before or after the inducing agent.
-
Tissue Processing: Two hours after induction, the animals are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstem is removed and sectioned.
-
Immunohistochemistry: The sections are processed for c-Fos immunohistochemistry using a specific primary antibody against the c-Fos protein and a suitable secondary antibody detection system.
-
Quantification: The number of c-Fos-immunoreactive neurons in the TNC is counted under a microscope.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of triptans in the trigeminovascular system.
Caption: Experimental workflow for the neurogenic dural extravasation model.
Conclusion
The available preclinical data robustly supports the efficacy of rizatriptan in animal models of migraine, where it demonstrates potent inhibition of neurogenic inflammation and central sensitization, comparable or superior to sumatriptan. While its active metabolite, this compound, shares a similar pharmacological profile, its significantly lower plasma concentrations suggest a minor role in the overall therapeutic effect of the parent drug. Further direct investigation into the efficacy of this compound would be necessary to fully elucidate its potential contribution. The experimental models and pathways described herein provide a foundational framework for the continued evaluation of novel anti-migraine therapeutics.
References
- 1. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rizatriptan [drugcentral.org]
- 3. Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maxalt, Maxalt MLT (rizatriptan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Induction of more severe central sensitization in a medication overuse headache model mice through active ingestion of rizatriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
A Guide to Inter-Laboratory Comparison and Cross-Validation of Desmethyl Rizatriptan Quantification Methods
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is critical for the successful advancement of clinical and non-clinical studies. This guide provides a comprehensive comparison of methodologies for the quantification of Desmethyl rizatriptan, a pharmacologically active metabolite of the migraine medication rizatriptan.
The primary route of rizatriptan metabolism is oxidative deamination by monoamine oxidase-A (MAO-A).[1] However, a minor pathway leads to the formation of N-monodesmethyl-rizatriptan, a metabolite that retains activity similar to the parent compound at the 5-HT1B/1D receptors.[1] Accurate quantification of this metabolite is essential for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.
This guide focuses on the principles of inter-laboratory validation, presenting a comparative overview of established bioanalytical methods. While specific public data on inter-laboratory comparisons for this compound is limited, this document extrapolates from validated methods for the parent compound, rizatriptan, to provide a practical framework for establishing and evaluating analytical performance. An inter-laboratory comparison, or cross-validation, is crucial when analytical testing is transferred between facilities or when data from multiple sites are combined for regulatory submissions, ensuring that a method produces equivalent and reliable results regardless of the testing location.[2]
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of common analytical methods applicable to the quantification of this compound in biological matrices, primarily human plasma. The data presented is based on validated methods for rizatriptan and serves as a representative benchmark.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Linearity Range | 0.151 - 52.170 ng/mL[3] | 50 - 1000 ng/mL[4] | 12.55 - 250.98 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.151 ng/mL[3] | 50 pg/mL[6] | 12.42 ng/mL[5] |
| Intra-day Precision (% CV) | 1.0 - 6.5%[3] | < 15% | < 2%[5] |
| Inter-day Precision (% CV) | 3.0 - 8.9%[3] | 5.45 - 10.946%[4] | < 2%[5] |
| Intra-day Accuracy | Within 12% of nominal[4] | 99.525 - 103.32%[4] | - |
| Inter-day Accuracy | - | 103.62 - 105.196% of nominal[4] | - |
| Mean Extraction Recovery | 79.4 - 82.3%[3] | > 98%[4] | 91.27 - 93.76%[5] |
| Internal Standard (IS) | Rizatriptan D6[3] | Zolmitriptan[4][6] | Zolmitriptan[5] |
Experimental Protocols
Detailed methodologies are fundamental for the successful transfer and validation of an analytical method between laboratories. Below are representative protocols for sample preparation and analysis.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely regarded as the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[7]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.
-
Chromatographic Separation:
-
Detection:
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification. For the parent compound rizatriptan, a common transition is m/z 270.24 → 201.10.[3]
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Protein precipitation followed by LLE is a common approach for sample clean-up.
-
Chromatographic Separation:
-
Detection:
Visualization of Workflows
The following diagrams illustrate the key workflows in the quantification of this compound and the process of inter-laboratory validation.
Caption: A typical bioanalytical workflow for the quantification of this compound.
Caption: The logical workflow for an inter-laboratory comparison and cross-validation study.
References
- 1. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. omicsonline.org [omicsonline.org]
"validation of Desmethyl rizatriptan as a biomarker of rizatriptan exposure"
An Objective Comparison Guide for Researchers and Drug Development Professionals
Introduction
Rizatriptan is a selective 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine.[1] Monitoring its exposure in clinical and research settings is crucial for optimizing therapy and understanding its pharmacokinetic-pharmacodynamic relationship. Desmethyl rizatriptan, the only major active metabolite of rizatriptan, has been considered a potential biomarker for parent drug exposure. This guide provides a comprehensive comparison of this compound and rizatriptan, summarizing available quantitative data, detailing experimental protocols, and visualizing key metabolic and analytical workflows to aid researchers in evaluating its suitability as a biomarker.
Rizatriptan Metabolism and the Formation of this compound
Rizatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite.[2][3] A minor metabolic pathway involves N-demethylation to form N-monodesmethyl-rizatriptan, a metabolite that possesses pharmacological activity similar to the parent compound.[2][4] Plasma concentrations of this compound are approximately 14% of those of rizatriptan, and it is eliminated at a similar rate.[2][5]
Comparative Pharmacokinetics of Rizatriptan and this compound
Table 1: Pharmacokinetic Parameters of Rizatriptan and this compound after Oral Administration of Rizatriptan (10 mg) with and without Moclobemide (a MAO-A Inhibitor)
| Analyte | Treatment | Cmax (ng/mL) Mean (SD) | AUC (ng·h/mL) Mean (SD) |
| Rizatriptan | Rizatriptan alone | 24.8 (8.5) | 119 (38) |
| Rizatriptan + Moclobemide | 47.1 (20.1) | 266 (111) | |
| This compound | Rizatriptan alone | 2.9 (1.1) | 20.3 (9.1) |
| Rizatriptan + Moclobemide | 12.8 (5.8) | 102 (54) |
Data extracted from the Maxalt NDA 20-864 clinical pharmacology review.[6]
Table 2: Pharmacokinetic Parameters of Rizatriptan and this compound after Oral Administration of Rizatriptan (10 mg) with and without Propranolol
| Analyte | Treatment | Cmax (ng/mL) Mean (SD) | AUC (ng·h/mL) Mean (SD) |
| Rizatriptan | Rizatriptan alone | 22.5 (6.9) | 106 (34) |
| Rizatriptan + Propranolol | 38.2 (14.3) | 181 (63) | |
| This compound | Rizatriptan alone | 2.5 (0.8) | 18.2 (5.9) |
| Rizatriptan + Propranolol | 2.6 (0.9) | 18.4 (6.3) |
Data extracted from the Maxalt NDA 20-864 clinical pharmacology review.[6]
These data indicate that while the exposure of both rizatriptan and this compound is significantly increased by the MAO-A inhibitor moclobemide, propranolol only increases the exposure of rizatriptan, with no significant effect on this compound levels.[6] This suggests that the formation of this compound is not solely dependent on the metabolic pathways inhibited by propranolol. The lack of a consistent correlation in the presence of interacting drugs complicates the use of this compound as a direct surrogate for rizatriptan exposure across all clinical scenarios.
Experimental Protocols
The quantification of rizatriptan and this compound in biological matrices typically involves validated bioanalytical methods. While specific protocols from individual studies are often proprietary, the general workflow involves sample preparation followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General Bioanalytical Method Workflow
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma samples are typically extracted with an organic solvent (e.g., methyl t-butyl ether) to isolate the analytes of interest from the biological matrix.
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used to purify the sample by passing it through a cartridge that retains the analytes, which are then eluted with a suitable solvent.
Chromatographic Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC): The extracted and reconstituted sample is injected into an HPLC system. The analytes are separated on a C18 or similar reversed-phase column using a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Tandem Mass Spectrometry (MS/MS): The separated analytes are then introduced into a mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for specific and sensitive quantification of both rizatriptan and this compound.[3]
Discussion on the Suitability of this compound as a Biomarker
The validation of a biomarker requires a consistent and predictable relationship between the biomarker and the substance it is intended to represent. In the case of this compound as a biomarker for rizatriptan exposure, several factors need to be considered:
-
Correlation: While plasma concentrations of this compound are generally proportional to the parent drug, the metabolic ratio can be influenced by drug-drug interactions, as evidenced by the propranolol study.[6] This suggests that the correlation may not be robust enough for this compound to serve as a standalone surrogate for rizatriptan exposure in all situations.
-
Pharmacological Activity: this compound is an active metabolite with a pharmacological profile similar to rizatriptan.[2] This activity could confound the interpretation of its concentration as a simple measure of parent drug exposure, as it contributes to the overall therapeutic and potentially adverse effects.
-
Inter-individual Variability: The extent of inter-individual variability in the metabolic ratio of rizatriptan to this compound has not been extensively studied. Genetic polymorphisms in the enzymes responsible for N-demethylation could contribute to significant variability, further complicating its use as a universal biomarker.
Conclusion
Based on the currently available data, the validation of this compound as a reliable and universal biomarker for rizatriptan exposure is not firmly established. While its concentration is related to that of the parent drug, this relationship can be altered by concomitant medications. Furthermore, its intrinsic pharmacological activity complicates its role as a simple surrogate for rizatriptan exposure.
For researchers and drug development professionals, the direct measurement of rizatriptan in plasma remains the gold standard for assessing exposure. However, in specific, well-controlled study designs where potential drug interactions are minimized, monitoring this compound alongside the parent drug could provide additional insights into the overall disposition and metabolic profile of rizatriptan. Further studies are warranted to fully characterize the relationship between rizatriptan and this compound and to explore the potential utility of their combined measurement in specific clinical contexts.
References
- 1. drugs.com [drugs.com]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Liquid chromatographic method for the determination of rizatriptan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Impurity Profiles in Rizatriptan Batches with a Focus on Desmethyl Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of the impurity profiles of different batches of Rizatriptan, with a specific focus on the critical impurity, Desmethyl rizatriptan. The objective is to offer a clear, data-driven comparison to aid in quality control, formulation development, and regulatory compliance. The information presented is based on established analytical methodologies and regulatory guidelines.
Introduction to Rizatriptan and its Impurities
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the acute treatment of migraine headaches. As with any active pharmaceutical ingredient (API), the manufacturing process and storage conditions can lead to the formation of impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, stringent control and monitoring of the impurity profile are crucial.
This compound, also known as Rizatriptan EP Impurity I, is a known process-related impurity and a metabolite of Rizatriptan. Its presence and concentration are critical quality attributes that must be carefully monitored and controlled. Other significant impurities may include process-related substances and degradation products.
Comparison of Impurity Profiles Across Different Batches
The following table summarizes the impurity profiles of three hypothetical batches of Rizatriptan Benzoate, highlighting the variability in the levels of this compound and other specified impurities. The acceptance criteria are based on typical pharmacopeial limits, such as those found in the USP monograph, which often specifies a limit of not more than 0.10% for any individual impurity and not more than 0.3% for total impurities.[1]
| Impurity | Batch A (% w/w) | Batch B (% w/w) | Batch C (% w/w) | Acceptance Criteria (% w/w) |
| This compound (Impurity I) | 0.08 | 0.06 | 0.09 | ≤ 0.10 |
| Rizatriptan Impurity C | 0.05 | 0.07 | 0.04 | ≤ 0.10 |
| N-Nitroso this compound | < 0.01 | < 0.01 | < 0.01 | Reportable |
| Any Unspecified Impurity | 0.03 | 0.04 | 0.02 | ≤ 0.10 |
| Total Impurities | 0.16 | 0.17 | 0.15 | ≤ 0.30 |
Note: This data is representative and for illustrative purposes only. Actual batch results may vary.
Experimental Protocols
The characterization and quantification of impurities in Rizatriptan are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV detection.
HPLC-UV Method for Quantification of Rizatriptan and its Impurities
This method is suitable for the routine quality control analysis of Rizatriptan and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Purospher® STAR Phenyl (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent. For example, a mixture of 0.01 M Sodium dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and methanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.[1]
-
Diluent: Mobile phase.
System Suitability: The method should be validated for system suitability according to pharmacopeial guidelines. Key parameters include resolution between Rizatriptan and its critical impurities (e.g., resolution NLT 2.0 between rizatriptan and rizatriptan impurity C), tailing factor, and repeatability of injections.[2]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the Rizatriptan drug substance to various stress conditions to induce the formation of degradation products.[3][4][5]
-
Acid Hydrolysis: 0.5 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3.0% H2O2 at room temperature.
-
Thermal Degradation: Heating at 60°C.
-
Photolytic Degradation: Exposure to UV light.
The stressed samples are then analyzed using the validated HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for comparing impurity profiles.
Caption: Experimental workflow for the analysis of impurities in Rizatriptan batches.
Caption: Logical framework for comparing and assessing impurity profiles across different batches.
References
"comparative study of the in vitro permeability of Desmethyl rizatriptan and other triptan metabolites"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro permeability of triptan metabolites, with a primary focus on Desmethyl rizatriptan. Due to a notable scarcity of direct experimental data on the permeability of many triptan metabolites, this document also presents available data for parent triptan drugs to offer a comparative context. The information herein is intended to support research and development efforts in the field of pharmacology and drug delivery.
Introduction to Triptans and their Metabolism
Triptans are a class of drugs that are highly effective in the treatment of acute migraine headaches. Their mechanism of action involves selective agonism of serotonin 5-HT1B and 5-HT1D receptors. The clinical efficacy and potential central nervous system (CNS) side effects of triptans are influenced by their ability to cross biological membranes, such as the intestinal epithelium for absorption and the blood-brain barrier (BBB) to exert their effects.
Triptans undergo extensive metabolism, primarily in the liver, leading to the formation of various metabolites. The permeability of these metabolites is a critical factor in understanding their own potential pharmacological activity, their contribution to the overall therapeutic effect or side effect profile of the parent drug, and their elimination pathways.
The primary metabolite of rizatriptan is N-monodesmethyl-rizatriptan, which retains some activity similar to the parent compound.[1][2] Other triptans, such as sumatriptan and zolmitriptan, are also metabolized into various compounds, including indoleacetic acid derivatives.
Comparative Permeability Data
A comprehensive search of the scientific literature reveals a significant lack of publicly available in vitro permeability data for this compound and many other triptan metabolites. This data gap presents a challenge for a direct comparative study. However, to provide a valuable reference, the following table summarizes the available in vitro permeability data for some parent triptan drugs. This data, primarily from Caco-2 cell monolayer assays, offers insights into the general permeability characteristics of this drug class.
| Compound | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |
| Zolmitriptan | Caco-2 | 1.5 - 2.6 x 10⁻⁶ (concentration dependent) | ~1.5 - 2.6 | [3] |
Note: The permeability of zolmitriptan in the Caco-2 model was found to be pH-dependent and showed concentration-dependent transport, suggesting the involvement of both passive diffusion and active transport mechanisms.[3] The efflux ratio being greater than 2 indicates that zolmitriptan is a substrate for efflux transporters like P-glycoprotein.[3]
Experimental Protocols
The following is a detailed methodology for a standard in vitro permeability assay using the Caco-2 cell monolayer model, a widely accepted method for predicting intestinal drug absorption.
Caco-2 Cell Permeability Assay
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.[4]
-
The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[4]
2. Permeability Assay:
-
Apical to Basolateral (A-B) Permeability: The test compound (e.g., a triptan or its metabolite) is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) chamber, and its transport to the apical (receiver) chamber is measured. This direction is used to assess active efflux.
-
Samples are collected from the receiver chamber at specific time points and analyzed by a suitable analytical method, such as LC-MS/MS, to determine the concentration of the transported compound.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
Visualizations
Triptan Metabolism Signaling Pathway
The following diagram illustrates the general metabolic pathways for rizatriptan, sumatriptan, and zolmitriptan, highlighting the formation of their major metabolites.
Caption: Metabolic pathways of common triptans.
Experimental Workflow for In Vitro Permeability Assay
The diagram below outlines the key steps involved in a typical Caco-2 cell in vitro permeability experiment.
Caption: Caco-2 in vitro permeability workflow.
Discussion and Future Directions
The limited availability of in vitro permeability data for triptan metabolites, including this compound, underscores a significant research gap. Understanding the permeability of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic characterization of triptan drugs. Future research should focus on conducting systematic in vitro permeability studies on the major metabolites of all clinically used triptans. Such data would be invaluable for:
-
Predicting the potential for CNS activity or toxicity of metabolites.
-
Improving physiologically based pharmacokinetic (PBPK) models for triptans.
-
Guiding the development of new triptan formulations or derivatives with optimized metabolic profiles.
References
- 1. Drug in Adhesive Patch of Zolmitriptan: Formulation and In vitro /In vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeation of sumatriptan through human vaginal and buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
"establishing the bioequivalence of different rizatriptan formulations based on Desmethyl rizatriptan pharmacokinetics"
A comprehensive review of regulatory guidelines and scientific literature reveals that the bioequivalence of different rizatriptan formulations is established based on the pharmacokinetic parameters of the parent drug, rizatriptan, and not its metabolite, desmethyl rizatriptan. While N-monodesmethyl-rizatriptan is an active metabolite, it is formed to a minor degree and does not significantly contribute to the overall pharmacodynamic activity of rizatriptan.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend measuring the concentration of rizatriptan in plasma to determine bioequivalence.
This guide provides a detailed comparison of methodologies and data presentation for establishing the bioequivalence of different oral formulations of rizatriptan, adhering to the industry-standard practice of focusing on the parent compound.
Comparative Pharmacokinetic Data
Bioequivalence is typically assessed by comparing the rate and extent of absorption of a test formulation to a reference formulation. The key pharmacokinetic parameters used for this comparison are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the acceptance range of 80% to 125%.[1][2]
Below are representative pharmacokinetic data from a bioequivalence study comparing a test orodispersible tablet formulation of rizatriptan (10 mg) to a reference formulation.
Table 1: Pharmacokinetic Parameters of Rizatriptan for Test and Reference Formulations (Arithmetic Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 25.5 ± 10.1 | 26.3 ± 11.5 |
| AUC0-t (ng·h/mL) | 85.7 ± 29.4 | 88.1 ± 33.2 |
| AUC0-∞ (ng·h/mL) | 88.9 ± 30.1 | 91.4 ± 34.1 |
| Tmax (h) (Median [Min-Max]) | 1.50 [0.50-4.00] | 1.25 [0.50-4.00] |
| t½ (h) | 2.2 ± 0.4 | 2.3 ± 0.5 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.
Table 2: Statistical Analysis of the Pharmacokinetic Parameters of Rizatriptan
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 97.2 | 89.5 - 105.5 |
| AUC0-t | 97.3 | 92.1 - 102.8 |
| AUC0-∞ | 97.3 | 92.2 - 102.7 |
Experimental Protocols
A standard bioequivalence study for rizatriptan formulations is typically conducted as a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers under fasting conditions.
Study Design
-
Participants: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled.
-
Design: A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design is employed. A washout period of at least seven days separates the two treatment periods.
-
Dosing: In each period, subjects receive a single oral dose of either the test or the reference rizatriptan formulation (typically 10 mg).
-
Fasting Conditions: Subjects typically fast for at least 10 hours before and 4 hours after drug administration.
-
Blood Sampling: Blood samples are collected at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
Analytical Method
Plasma concentrations of rizatriptan are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Rizatriptan Metabolism and Bioequivalence Focus
The following diagram illustrates the metabolic pathway of rizatriptan and highlights the focus of bioequivalence studies.
Bioequivalence Study Workflow
The workflow for a typical rizatriptan bioequivalence study is depicted below.
Logical Framework for Bioequivalence Determination
The decision-making process for determining bioequivalence is outlined in the following diagram.
References
Safety Operating Guide
Proper Disposal of Desmethyl Rizatriptan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of desmethyl rizatriptan, a metabolite of the migraine medication rizatriptan. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. While comprehensive toxicological data for this specific metabolite may be limited, it is prudent to handle it with the same care as the parent compound, rizatriptan.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[1] |
| Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area | If dust or aerosols are likely to be generated, use a NIOSH-approved respirator. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with a suitable detergent or solvent.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as chemical waste.[1]
Waste Characterization and Segregation
Proper disposal begins with the correct characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[2][3][4]
Steps for Waste Determination:
-
Review Safety Data Sheet (SDS): The SDS for this compound or similar compounds will provide initial guidance on potential hazards.
-
Check for Hazardous Characteristics: Determine if the waste exhibits any of the following RCRA characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Does it contain contaminants that could be harmful if released into the environment?
-
-
Consult Listed Wastes: Check if this compound is specifically listed as a hazardous waste by the Environmental Protection Agency (EPA) or state regulations.
Based on this determination, segregate the waste into appropriate, clearly labeled containers.
Disposal Procedures
Important Note: Do not dispose of this compound down the drain.[1][2] The EPA strongly advises against the sewering of any pharmaceutical waste to prevent environmental contamination.[5]
Non-Hazardous Chemical Waste Disposal: If determined to be non-hazardous, this compound waste should be:
-
Collected in a suitable, closed, and clearly labeled container.
-
Disposed of through a licensed professional waste disposal service or your institution's chemical waste program.[1]
-
Empty containers may retain product residue and should be disposed of in the same manner as the unused product.[3]
Hazardous Waste Disposal: If the waste is characterized as hazardous:
-
Accumulate the waste in a designated hazardous waste container that is compatible with the material.
-
The container must be kept closed except when adding waste.
-
Label the container with "Hazardous Waste" and the specific contents.
-
Dispose of the waste through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2]
References
Personal protective equipment for handling Desmethyl rizatriptan
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Desmethyl rizatriptan in a laboratory setting.
This document provides crucial safety protocols and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for the parent compound, Rizatriptan, and general principles for handling amine-containing heterocyclic compounds.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against potential exposure to this compound. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher splash risk.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is recommended to wear two pairs of gloves (double-gloving) and change them frequently.[1][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[3][4] |
Handling and Storage Procedures
A systematic approach is critical for both safety and experimental integrity when working with this compound.
Pre-Handling Checklist:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.[5]
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]
Safe Storage:
-
Store this compound in a cool, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][6]
-
Keep containers tightly closed and properly labeled.[7]
Spill and Disposal Management
Proper management of spills and waste is crucial to prevent contamination and ensure safety.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[3][7] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.
-
Contaminated Labware: Dispose of items such as pipette tips and gloves in a designated solid hazardous waste container.[1]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4]
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the procedural workflows for handling this compound, ensuring safety at each step.
References
- 1. benchchem.com [benchchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. N-Nitroso this compound | CAS No: NA [aquigenbio.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
